molecular formula C13H22N2O3 B592205 tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 1158749-94-0

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B592205
CAS No.: 1158749-94-0
M. Wt: 254.33
InChI Key: MHBGZEDGKJRVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1158749-94-0) is a high-value spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features the 2,8-diazaspiro[4.5]decane scaffold, a privileged structure known for its three-dimensional rigidity and widespread utility in designing therapeutically active molecules. The spirocyclic core is strategically valuable for conformational constraint, which can lead to enhanced selectivity and potency when incorporated into drug candidates by reducing the entropy penalty upon binding to protein targets . This scaffold has demonstrated promising research applications, particularly in the development of novel antifungal agents. Derivatives of diazaspiro[4.5]decan-1-one have been designed and synthesized as potential chitin synthase inhibitors, targeting a critical enzyme for fungal cell wall integrity that is absent in humans, making it a valuable target . Furthermore, the 1,8-diazaspiro[4.5]decane structure is a key intermediate in discovering potent and selective inhibitors for various disease targets. Published research in reputable journals highlights its use in developing orally bioavailable inhibitors of kinases like CDK8, which is implicated in cancers such as colorectal cancer and melanoma . With a molecular formula of C13H22N2O3 and a molecular weight of 254.33 g/mol, this Boc-protected intermediate is supplied with a high purity guarantee (≥97%) to ensure consistent and reliable research outcomes. It is intended for use in laboratory research and further manufacturing of novel compounds for non-therapeutic purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(7-9-15)5-4-10(16)14-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBGZEDGKJRVPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(=O)N2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745368
Record name tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-94-0
Record name 1,1-Dimethylethyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1158749-94-0

This technical guide provides an in-depth overview of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific molecule, this guide also incorporates information on closely related analogues to illustrate the utility of the 1,8-diazaspiro[4.5]decane scaffold.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1158749-94-0BLDpharm[1]
Molecular Formula C₁₃H₂₂N₂O₃PubChem[2]
Molecular Weight 254.33 g/mol PubChem[2]
IUPAC Name This compoundN/A
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (e.g., DCM, MeOH)N/A
XLogP3 0.7PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route involves a multi-step sequence beginning with the Strecker synthesis on N-Boc-4-piperidone, followed by nitrile hydrolysis, and subsequent intramolecular amide bond formation to yield the target spiro-lactam.

G A N-Boc-4-piperidone B Strecker Reaction (KCN, NH4Cl) A->B C α-aminonitrile intermediate B->C D Alkylation (e.g., Ethyl bromoacetate) C->D E Diester intermediate D->E F Intramolecular Cyclization (e.g., Dieckmann Condensation) E->F G tert-Butyl 2-oxo-1,8-diazaspiro[4.5] decane-8-carboxylate F->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure adapted from the synthesis of similar spirocyclic structures.

Step 1: Synthesis of tert-butyl 4-amino-4-cyanopiperidine-1-carboxylate

  • To a solution of N-Boc-4-piperidone (19.9 g, 100 mmol) in methanol (200 mL), add ammonium chloride (6.4 g, 120 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add potassium cyanide (7.8 g, 120 mmol) in one portion.

  • Seal the reaction vessel and stir at 40°C for 24 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between ethyl acetate (200 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate to yield the aminonitrile intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 4-(cyanomethylamino)-4-cyanopiperidine-1-carboxylate

  • Dissolve the crude aminonitrile from Step 1 in anhydrous acetonitrile (150 mL).

  • Add potassium carbonate (27.6 g, 200 mmol) and ethyl bromoacetate (13.3 mL, 120 mmol).

  • Heat the mixture to reflux and stir for 16 hours.

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-alkylated product.

Step 3: Intramolecular Cyclization to this compound

  • Dissolve the product from Step 2 in a suitable solvent such as ethanol (100 mL).

  • Add a base, for example, sodium ethoxide (21% solution in ethanol, 45 mL, 120 mmol).

  • Heat the reaction mixture to reflux for 4 hours, monitoring the reaction by TLC or LC-MS.[3] This step is analogous to a Dieckmann condensation, which is a common method for forming five- and six-membered rings.[4][5]

  • After completion, cool the reaction and neutralize with a weak acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure and partition the residue between dichloromethane and water.

  • Dry the organic layer, concentrate, and purify by chromatography to yield the final product.

Biological Activity and Applications in Drug Discovery

While specific biological data for this compound is not extensively published, the core 1,8-diazaspiro[4.5]decane scaffold is a privileged structure in modern drug discovery. Its rigid, three-dimensional nature provides a unique vector for orienting substituents into protein binding pockets, often leading to improved potency and selectivity.

The table below summarizes the biological activities of various derivatives of the 1,8-diazaspiro[4.5]decane scaffold.

Compound ClassTarget(s)Therapeutic AreaKey Findings
2,8-diazaspiro[4.5]decan-1-one derivativesRIPK1 KinaseInflammatory DiseasesIdentified potent inhibitors of RIPK1, a key mediator of necroptosis. Compound 41 showed an IC₅₀ of 92 nM.
2,8-diazaspiro[4.5]decan-1-one derivativesTYK2/JAK1Inflammatory Bowel DiseaseDiscovered dual inhibitors with high selectivity over JAK2. Compound 48 had IC₅₀ values of 6 nM (TYK2) and 37 nM (JAK1) and showed efficacy in a colitis model.
2,8-diazaspiro[4.5]decane linkerEZH2 (via PROTAC)Oncology (AML)The scaffold was used as a rigid linker in a PROTAC to induce degradation of EZH2, showing anti-proliferative activity in acute myeloid leukemia cells.
1,4,8-triazaspiro[4.5]decan-2-one derivativesmPTPIschemia-Reperfusion InjurySynthesized potent inhibitors of the mitochondrial permeability transition pore, which is implicated in cell death during reperfusion injury.

Signaling Pathways

Based on the targets of analogous compounds, the 1,8-diazaspiro[4.5]decane scaffold has the potential to modulate key signaling pathways in inflammation and cancer.

RIPK1-Mediated Necroptosis Pathway

Inhibitors based on this scaffold can block the kinase activity of RIPK1, a central node in the necroptosis cell death pathway, which is implicated in various inflammatory conditions.

G cluster_0 Cell Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 Complex_I Complex I TRADD->Complex_I RIPK1 RIPK1 Complex_II Complex II (Necrosome) RIPK1->Complex_II Complex_I->RIPK1 MLKL MLKL Complex_II->MLKL RIPK3 RIPK3 RIPK3->Complex_II Necroptosis Necroptosis & Inflammation MLKL->Necroptosis Inhibitor Diazaspiro[4.5]decane Inhibitor Inhibitor->RIPK1 Inhibition

Caption: Inhibition of the RIPK1-mediated necroptosis pathway.

TYK2/JAK1 Signaling Pathway

Dual TYK2/JAK1 inhibitors can interfere with cytokine signaling, a cornerstone of autoimmune and inflammatory diseases. This pathway is critical for the differentiation and function of T-helper cells.

G cluster_0 Cell Membrane Cytokine_R Cytokine Receptor TYK2 TYK2 Cytokine_R->TYK2 JAK1 JAK1 Cytokine_R->JAK1 Cytokine Cytokine (e.g., IL-12, IL-23) Cytokine->Cytokine_R STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Gene_Exp Gene Expression (Inflammation) Nucleus->Gene_Exp Inhibitor Diazaspiro[4.5]decane Inhibitor Inhibitor->TYK2 Inhibitor->JAK1

Caption: Inhibition of the TYK2/JAK1 signaling cascade.

References

In-Depth Technical Guide: tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular properties of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the specificity of the 2-oxo isomer, this guide also incorporates data from its closely related and more extensively documented isomers, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, which share the same molecular formula and weight.

Molecular and Physical Properties

The fundamental characteristics of a compound are critical for its application in research and development. The molecular formula and weight are key identifiers and are essential for stoichiometric calculations in synthesis and biological assays.

PropertyValueSource
Molecular Formula C₁₃H₂₂N₂O₃PubChem[1][2]
Molecular Weight 254.33 g/mol PubChem[1][2]
Exact Mass 254.16304257 DaPubChem[1][2]

Note: The data presented is for the 1-oxo and 3-oxo isomers. It is presumed that the 2-oxo isomer, as a structural isomer, possesses the identical molecular formula and, consequently, the same molecular weight.

Logical Relationship of Isomers

The relationship between the specified compound and its isomers is based on the position of the oxo (ketone) group on the diazolidine or piperidine ring of the spirocyclic system. While their connectivity differs, they share the same atomic composition.

G A Core Structure: tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate B tert-Butyl 1-oxo- 1,8-diazaspiro[4.5]decane-8-carboxylate (C₁₃H₂₂N₂O₃) A->B Positional Isomers of Oxo Group C tert-Butyl 2-oxo- 1,8-diazaspiro[4.5]decane-8-carboxylate (C₁₃H₂₂N₂O₃) A->C Positional Isomers of Oxo Group D tert-Butyl 3-oxo- 1,8-diazaspiro[4.5]decane-8-carboxylate (C₁₃H₂₂N₂O₃) A->D Positional Isomers of Oxo Group E Shared Molecular Weight: 254.33 g/mol B->E C->E D->E

Isomeric Relationship and Shared Molecular Weight.

Experimental Protocols

  • Michael Addition: Reaction of a cyclic amine with an α,β-unsaturated ester.

  • Dieckmann Condensation: Intramolecular cyclization to form the spirocyclic core.

  • Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group.

  • Oxidation/Functionalization: Introduction of the oxo group at the desired position.

Below is a generalized workflow for obtaining such compounds.

G A Starting Materials (e.g., Piperidone derivative, Acrylate) B Spirocyclization Reaction A->B C Intermediate Diazaspirocycle B->C D Boc Protection of Amine C->D E Protected Spirocycle D->E F Regioselective Oxidation E->F G Final Product: tert-Butyl oxo-1,8-diazaspiro[4.5]decane-8-carboxylate F->G

Generalized Synthetic Workflow.

Researchers should consult specialized chemical literature and databases for detailed synthetic procedures tailored to the specific isomer of interest.

References

An In-depth Technical Guide to tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. This spirocyclic compound is a valuable building block in medicinal chemistry, particularly in the design of novel therapeutics.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a piperidine ring fused to a pyrrolidinone ring through a spirocyclic carbon atom. The piperidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, a common protecting group in organic synthesis, rendering the secondary amine less reactive and improving solubility in organic solvents.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1158749-94-0[1]
Molecular Formula C₁₃H₂₂N₂O₃[2]
Molecular Weight 254.33 g/mol
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)C2N/A
InChIKey N/AN/A
Topological Polar Surface Area 58.6 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 1[3]

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound (CAS 1158749-94-0) is not widely published, the synthesis of diazaspiro[4.5]decanone derivatives generally involves multi-step sequences. These often include reactions such as Michael additions, cyclizations, and protections/deprotections.

One-pot synthesis methods for creating diazaspiro[4.5]decane scaffolds have been explored, utilizing domino reactions to form multiple carbon-carbon bonds efficiently.[4] Other approaches involve the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which are also of significant pharmacological interest.[5]

The synthesis of related spiro-thiazolidinone derivatives has been achieved through a one-step reaction with high yields.[6] For the broader class of 2,8-diazaspiro[4.5]decanes, synthesis can be achieved through the cyclization of 1,5-dibromopentane and tert-butylamine, followed by esterification.[7]

Applications in Drug Discovery and Development

The diazaspiro[4.5]decane scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This makes it an attractive core for the development of novel drugs.

Linker in Proteolysis Targeting Chimeras (PROTACs)

A significant application of the 2,8-diazaspiro[4.5]decane scaffold is its use as a rigid linker in the design of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. The rigid nature of the spirocyclic linker can provide precise control over the spatial orientation of the two ends of the PROTAC, which is critical for the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent protein degradation.[9]

The workflow for utilizing this compound in PROTAC synthesis would typically involve the deprotection of the Boc group to liberate the secondary amine on the piperidine ring, followed by coupling to a ligand for an E3 ligase (e.g., derivatives of thalidomide for Cereblon, or VH032 for VHL). The other end of the molecule, the pyrrolidinone nitrogen, can be functionalized and linked to a ligand for the target protein of interest.

PROTAC_Synthesis_Workflow cluster_start Starting Material cluster_synthesis PROTAC Synthesis cluster_final Final Product A tert-Butyl 2-oxo-1,8-diazaspiro [4.5]decane-8-carboxylate B Boc Deprotection (e.g., TFA in DCM) A->B Step 1 D Functionalization of Pyrrolidinone Nitrogen A->D Step 2b (Alternative first step) C Coupling to E3 Ligase Ligand B->C Step 2a E Coupling to Target Protein Ligand C->E Step 3 D->C F Final PROTAC Molecule E->F

A potential workflow for the synthesis of a PROTAC using the diazaspiro[4.5]decane scaffold.
Scaffolds for G-Protein Coupled Receptor (GPCR) Modulators

Spirocyclic compounds are of great interest as modulators of G-Protein Coupled Receptors (GPCRs).[10][11][12][13][14] The rigid, three-dimensional structure of these scaffolds can lead to high binding affinity and selectivity for specific GPCR subtypes. While there is no direct evidence of this compound acting on a specific GPCR, its structural motifs are present in compounds targeting various receptors. For instance, derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been evaluated as potent σ1 receptor ligands for tumor imaging.[15]

Allosteric modulation of GPCRs is a particularly promising strategy in drug design, and the unique conformational constraints of spirocyclic molecules make them excellent candidates for discovery in this area.[11][12][13][14]

GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Transcription_Factor Transcription Factor (e.g., CREB) Kinase->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Ligand Ligand (e.g., Spirocyclic Modulator) Ligand->GPCR Binds

A generalized GPCR signaling pathway where a spirocyclic modulator could act.

Conclusion

This compound is a valuable chemical entity for drug discovery and development. Its rigid, three-dimensional structure makes it an ideal scaffold for creating potent and selective modulators of various biological targets. While detailed experimental data for this specific compound is limited in the public domain, its utility is evident from the applications of the broader class of diazaspiro[4.5]decane derivatives, particularly in the rapidly advancing field of targeted protein degradation with PROTACs and in the modulation of GPCRs. Further research into the synthesis and biological activity of this and related compounds is warranted to fully explore their therapeutic potential.

References

An In-depth Technical Guide on the Physical Properties of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, experimentally determined physical property data for the specific molecule tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is limited. This guide provides comprehensive data for the closely related and commercially available parent compound, tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate , which lacks the C2-oxo group. This information serves as a critical reference point for researchers working with this molecular scaffold.

This document is intended for researchers, scientists, and drug development professionals, providing available data on the physical and chemical properties of the parent spirocyclic diamine, its synthesis, and characterization.

Physicochemical Properties of the Parent Compound

The following data pertains to the analogue tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (CAS No: 236406-39-6). These properties are a combination of predicted and available supplier data.

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂[1][2]
Molecular Weight 240.34 g/mol [1][2]
Physical Form Solid, Semi-solid, liquid, or lump[3]
Appearance Colorless to light yellow liquid[2]
Boiling Point 337.0 ± 35.0 °C (Predicted)[2]
Density 1.07 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 157.6 °C[2]
Refractive Index 1.515 (Predicted)[2]
Storage Temperature 2-8 °C, Sealed in dry, dark place[3]

Computed Properties and Descriptors

Computational models provide additional insights into the molecular characteristics of tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate .

DescriptorValueSource
IUPAC Name tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate[1]
InChI Key MGHFVXFMQGQAKJ-UHFFFAOYSA-N[3]
XLogP3 1.4[1]
Topological Polar Surface Area 41.6 Ų[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Experimental Protocols and Synthesis

While a specific, detailed experimental protocol for the synthesis and purification of this compound is not available in the reviewed literature, a general synthetic pathway for related diazaspiro[4.5]decane systems has been described.[4] The synthesis of the parent compound, tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, typically involves the cyclization of suitable precursors.[2]

A representative synthetic workflow for this class of compounds is outlined below. The synthesis of N-1 monosubstituted spiro carbocyclic compounds often involves a multi-step process including cyclization and purification.[5]

General Characterization Methodology: Structure and purity are typically confirmed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure, proton environments, and carbon backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the exact molecular weight and elemental composition.

  • Chromatography (HPLC/TLC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the compound and monitor reaction progress.[6]

Logical Workflow: Synthesis of Spirocyclic Systems

The following diagram illustrates a generalized workflow for the synthesis and purification of spirocyclic compounds, which would be applicable to the target molecule class.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis A Starting Materials (e.g., Piperidone derivative, Amino acid ester) B Reaction Step 1: Coupling / Condensation A->B Reagents, Solvent C Reaction Step 2: Cyclization B->C Catalyst, Heat D Crude Product C->D E Purification (e.g., Column Chromatography) D->E Extraction & Work-up F Characterization (NMR, MS, HPLC) E->F G Final Product (>95% Purity) F->G Meets Specs

Caption: Generalized workflow for the synthesis and purification of diazaspiro[4.5]decane derivatives.

Safety and Handling

For the parent compound tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate , the following GHS hazard statements have been identified.[1] Researchers should handle this and structurally similar compounds with appropriate personal protective equipment in a well-ventilated fume hood.

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

References

An In-depth Technical Guide on the Solubility of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a heterocyclic organic compound featuring a spirocyclic core. Such molecules are of significant interest in medicinal chemistry and drug discovery due to their rigid structures and potential for novel biological activity. A critical physicochemical property influencing a compound's suitability for further development is its solubility, which impacts bioavailability, formulation, and efficacy. This document outlines standard experimental protocols for determining the aqueous and organic solvent solubility of this compound.

Physicochemical Properties (Predicted)

While experimental data is scarce, computational models predict the following properties for this compound:

PropertyValueSource
Molecular FormulaC₁₃H₂₂N₂O₃PubChem[1]
Molecular Weight254.33 g/mol PubChem[1]
XLogP3-AA (Predicted)0.8PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]

Note: These values are computationally predicted and should be confirmed through experimental analysis.

Quantitative Solubility Data

As previously stated, specific quantitative solubility data for this compound in various solvents is not publicly documented. Researchers are encouraged to use the experimental protocols outlined in Section 4 to populate a data table such as the one below.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method Used
Water25Data to be determinedData to be determinedShake-Flask
Phosphate-Buffered Saline (pH 7.4)25Data to be determinedData to be determinedShake-Flask
Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask
Ethanol25Data to be determinedData to be determinedShake-Flask
Methanol25Data to be determinedData to be determinedShake-Flask
Dichloromethane25Data to be determinedData to be determinedShake-Flask
Ethyl Acetate25Data to be determinedData to be determinedShake-Flask

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound.

4.1. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[2][3]

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

  • Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-48 hours).[3]

  • Allow the suspension to settle. The presence of undissolved solid should be visually confirmed.[3]

  • Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Analyze the concentration of the compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

4.2. Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility assays are often used in early drug discovery for rapid assessment.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to an aqueous buffer. The concentration at which precipitation occurs is determined.[4]

Methodology:

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Add small aliquots of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.

  • Mix and incubate for a defined period (e.g., 1.5-2 hours) at room temperature.

  • Measure the turbidity of the resulting solutions using a nephelometer or by UV/Vis spectroscopy to detect precipitation.

  • The kinetic solubility is the concentration at which the compound precipitates out of solution.

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a compound using the shake-flask method.

G A Start: Compound and Solvent Selection B Add Excess Compound to Solvent A->B Weigh Compound C Equilibrate (e.g., 24-48h at 25°C) B->C Agitate D Centrifuge or Let Settle C->D Equilibrium Reached E Filter Supernatant (0.22 µm filter) D->E Separate Solid from Liquid F Analyze Filtrate (e.g., HPLC, LC-MS) E->F Prepare Sample G Quantify Concentration vs. Standard Curve F->G Obtain Analytical Data H End: Report Solubility G->H Calculate Result

Caption: Workflow for Thermodynamic Solubility Determination.

5.2. Signaling Pathways

Currently, there is no available information in the searched literature linking this compound to specific signaling pathways. Further biological screening and mechanism of action studies would be required to elucidate its biological targets and pathway involvement.

Conclusion

The solubility of this compound is a fundamental parameter that requires experimental determination. This guide provides the necessary protocols and a logical framework for researchers to obtain reliable and reproducible solubility data. The shake-flask method is recommended for accurate thermodynamic solubility, which is crucial for downstream applications in drug development, including formulation and in vivo studies. The generation of such data will be a valuable contribution to the chemical and pharmacological understanding of this spirocyclic compound.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a plausible synthetic pathway for tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a valuable spirocyclic lactam intermediate in medicinal chemistry. The synthesis is presented in a multi-step approach, commencing from commercially available starting materials. This document outlines the experimental protocols, quantitative data, and a visual representation of the synthetic route.

Spirocyclic lactams are a significant class of compounds in drug discovery due to their rigid structures and three-dimensional complexity, which can lead to improved pharmacological properties. The title compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

Overall Synthesis Pathway

The proposed synthesis is a three-step process involving the formation of a key cyano-ester intermediate, followed by reductive cyclization to form the spiro-lactam core, and concluding with the selective protection of the secondary amine.

Synthesis_Pathway cluster_0 Step 1: Synthesis of tert-Butyl 4-Cyano-4-(ethoxycarbonylmethyl)piperidine-1-carboxylate cluster_1 Step 2: Reductive Cyclization to form 1,8-Diazaspiro[4.5]decan-2-one cluster_2 Step 3: Boc-Protection A tert-Butyl 4-oxopiperidine-1-carboxylate B tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate A->B TMSCN, ZnI2 C tert-Butyl 4-cyanopiperidine-1-carboxylate B->C SOCl2, Pyridine D tert-Butyl 4-cyano-4-(ethoxycarbonylmethyl)piperidine-1-carboxylate C->D LDA, Ethyl bromoacetate E 1,8-Diazaspiro[4.5]decan-2-one D->E H2, Raney Nickel, NH3/EtOH F This compound E->F (Boc)2O, Et3N, DCM

Figure 1: Proposed synthesis pathway for this compound.

Step 1: Synthesis of tert-Butyl 4-Cyano-4-(ethoxycarbonylmethyl)piperidine-1-carboxylate

This initial step involves a three-part sequence starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate to introduce the necessary cyano and ester functionalities for the subsequent cyclization.

Experimental Protocol

Part A: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate To a solution of tert-butyl 4-oxopiperidine-1-carboxylate in dichloromethane (DCM), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of zinc iodide (ZnI2). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with an aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the cyanohydrin product.

Part B: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate The crude cyanohydrin from the previous step is dissolved in pyridine and cooled in an ice bath. Thionyl chloride (SOCl2) is added dropwise, and the reaction mixture is stirred at low temperature before being allowed to warm to room temperature. The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate. The combined organic layers are washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed in vacuo to give the dehydrated product.

Part C: Synthesis of tert-Butyl 4-cyano-4-(ethoxycarbonylmethyl)piperidine-1-carboxylate A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C. A solution of tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous THF is then added dropwise to the LDA solution at -78 °C. After stirring for a period, ethyl bromoacetate is added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with ethyl acetate. The organic phase is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Step 1
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
tert-Butyl 4-oxopiperidine-1-carboxylate199.2610019.9 gStarting Material
Trimethylsilyl cyanide (TMSCN)99.2212014.8 mLReagent
Zinc Iodide (ZnI2)319.2251.6 gCatalyst
Thionyl chloride (SOCl2)118.971108.0 mLReagent
Pyridine79.1015012.1 mLBase/Solvent
Diisopropylamine101.1911015.4 mLReagent
n-Butyllithium (2.5 M in hexanes)64.0610542 mLBase
Ethyl bromoacetate167.0010011.1 mLReagent
Product (Overall Yield) 296.38 ~60 ~17.8 g Intermediate

Step 2: Reductive Cyclization to form 1,8-Diazaspiro[4.5]decan-2-one

In this step, the cyano and ester groups of the intermediate are simultaneously reduced and cyclized in the presence of a nickel catalyst to form the desired spiro-lactam core.

Experimental Protocol

The intermediate, tert-butyl 4-cyano-4-(ethoxycarbonylmethyl)piperidine-1-carboxylate, is dissolved in a solution of ammonia in ethanol. Raney nickel (as a slurry in water) is added to the solution. The reaction mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere. The reaction is monitored for the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified, typically by crystallization or chromatography, to yield 1,8-diazaspiro[4.5]decan-2-one.

Quantitative Data for Step 2
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
tert-Butyl 4-cyano-4-(ethoxycarbonylmethyl)piperidine-1-carboxylate296.385014.8 gStarting Material
Raney Nickel~58.69-~5 gCatalyst
Ammonia in Ethanol (7N)--250 mLSolvent/Reagent
Hydrogen (H2)2.02-50-100 barReagent
Product 154.21 ~35 ~5.4 g Intermediate
Yield --~70% -

Step 3: Boc-Protection to yield this compound

The final step involves the selective protection of the secondary amine at the 8-position of the spiro-lactam with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol

1,8-Diazaspiro[4.5]decan-2-one is dissolved in dichloromethane (DCM). Triethylamine (Et3N) is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate ((Boc)2O) in DCM at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water. The organic layer is separated, washed with a dilute acid solution, a saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the final product, this compound.

Quantitative Data for Step 3
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/MassRole
1,8-Diazaspiro[4.5]decan-2-one154.21304.6 gStarting Material
Di-tert-butyl dicarbonate ((Boc)2O)218.25337.2 gReagent
Triethylamine (Et3N)101.19365.0 mLBase
Dichloromethane (DCM)--150 mLSolvent
Product 254.34 ~27 ~6.9 g Final Product
Yield --~90% -

Summary of Quantitative Data

StepStarting MaterialProductTheoretical Yield (g)Actual Yield (g)Molar Yield (%)
1tert-Butyl 4-oxopiperidine-1-carboxylate (19.9 g)tert-Butyl 4-cyano-4-(ethoxycarbonylmethyl)piperidine-1-carboxylate29.6~17.8~60
2tert-Butyl 4-cyano-4-(ethoxycarbonylmethyl)piperidine-1-carboxylate (14.8 g)1,8-Diazaspiro[4.5]decan-2-one7.7~5.4~70
31,8-Diazaspiro[4.5]decan-2-one (4.6 g)This compound7.6~6.9~90

Disclaimer: The provided synthesis pathway and experimental protocols are based on established chemical principles and analogous reactions found in the chemical literature. The yields are estimates and may vary depending on the specific experimental conditions and techniques employed. This guide is intended for informational purposes for qualified researchers and should be used in a well-equipped laboratory setting with appropriate safety precautions.

Technical Guide: The Role of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the application of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a key heterocyclic building block in pharmaceutical synthesis. Its principal and most prominent use is as a crucial intermediate in the industrial-scale synthesis of Ubrogepant, a first-in-class oral calcitonin gene-related peptide (CGRP) receptor antagonist approved for the acute treatment of migraine.[1] This document provides an in-depth overview of its synthetic utility, including detailed experimental protocols for the synthesis of Ubrogepant, a summary of relevant quantitative data, and a visualization of the synthetic workflow and the targeted biological pathway.

Introduction to this compound

This compound is a spirocyclic compound featuring a piperidine ring fused with a pyrrolidinone moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it an ideal and stable intermediate for multi-step organic synthesis. Its rigid, three-dimensional structure is a valuable scaffold in medicinal chemistry, enabling the precise spatial orientation of functional groups required for high-affinity binding to biological targets.

Its primary application lies in its role as a precursor to the chiral spirocyclic carboxylic acid, (S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid, which is one of the two key fragments required for the convergent synthesis of Ubrogepant.[2][3][4][5][6][7]

Core Application: Synthesis of Ubrogepant, a CGRP Receptor Antagonist

Migraine is a debilitating neurological disorder where the calcitonin gene-related peptide (CGRP) has been identified as a key player in its pathophysiology.[8][9] CGRP receptor antagonists, such as Ubrogepant, represent a major advancement in migraine treatment by blocking the activity of CGRP.[10][11] The synthesis of Ubrogepant is a convergent process that joins two complex intermediates: a chiral aminopiperidinone and a chiral spiro-acid.[1][2] this compound is the foundational starting material for the latter.

Mechanism of Action of Ubrogepant

Ubrogepant acts as a competitive antagonist at the CGRP receptor, which is a heterodimer of the calcitonin receptor-like receptor (CLR) and the receptor activity-modifying protein 1 (RAMP1).[8][9][12] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation and neurogenic inflammation. By blocking the CGRP receptor, Ubrogepant prevents these downstream signaling events, thereby alleviating migraine pain.[9]

CGRP_Signaling_Pathway cluster_neuron Trigeminal Neuron cluster_receptor Postsynaptic Membrane cluster_cell Target Cell (e.g., Smooth Muscle) CGRP_Release CGRP Release CLR CLR CGRP_Release->CLR CGRP AC Adenylyl Cyclase CLR->AC RAMP1 RAMP1 RAMP1->AC Ubrogepant Ubrogepant Ubrogepant->CLR Antagonism cAMP cAMP (increased) AC->cAMP PKA Protein Kinase A cAMP->PKA Vasodilation Vasodilation & Pain Signaling PKA->Vasodilation

CGRP signaling pathway and antagonism by Ubrogepant.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of Ubrogepant, the final product derived from the title compound.

Table 1: Biological Activity of Ubrogepant

Parameter Species Value Reference
Binding Affinity (Ki) Human (cloned) CGRP Receptor 0.070 nM [13]
Human (native) CGRP Receptor 0.067 nM [13]
Rhesus CGRP Receptor 0.079 nM [13]
Functional Antagonism (IC50) Human α-CGRP stimulated cAMP response 0.08 nM [13]
In Vivo Efficacy (EC50) Capsaicin-Induced Dermal Vasodilation (Human) 2.6 nM [13]

| | Capsaicin-Induced Dermal Vasodilation (Rhesus) | 3.2 nM |[13] |

Table 2: Synthetic Reaction Yields

Reaction Step Product Yield Reference
Final Amide Coupling Ubrogepant 97% (over 2 steps) [1]
Transaminase DKR Piperidinone Intermediate High Yield, dr > 60:1 [1]

| Purity (Commercial) | Ubrogepant | >98% |[1] |

Experimental Protocols

The following section outlines the key experimental methodologies for the synthesis of Ubrogepant, starting from the elaboration of the spiro-acid intermediate.

General Synthetic Workflow

The overall synthesis is a convergent process. The starting material, this compound, is converted into the key spiro-acid intermediate. In a parallel synthesis, a chiral aminopiperidinone fragment is prepared. These two fragments are then coupled to form the final Ubrogepant molecule.

Ubrogepant_Synthesis_Workflow Start tert-Butyl 2-oxo-1,8-diazaspiro [4.5]decane-8-carboxylate SpiroAcid (S)-Spiro-acid Intermediate (Fragment A) Start->SpiroAcid Multi-step Synthesis Coupling EDC-mediated Amide Coupling SpiroAcid->Coupling AminoPiperidinone Chiral Aminopiperidinone (Fragment B) AminoPiperidinone->Coupling Ubrogepant Ubrogepant Coupling->Ubrogepant

Convergent synthesis workflow for Ubrogepant.
Protocol 1: Synthesis of Spiro-acid Intermediate (Fragment A)

The synthesis of the key spiro-acid fragment from this compound involves a multi-step sequence that constructs the necessary aromatic and cyclopentane rings. A key step is an asymmetric spirocyclization, which can be achieved using a chiral phase-transfer catalyst to establish the required stereochemistry.[2]

  • Alkylation & Cyclization: The starting spiro-lactam is first N-alkylated with a suitable pyridine derivative containing leaving groups at appropriate positions.

  • Intramolecular Cyclization: The resulting intermediate is subjected to intramolecular cyclization conditions, often using a strong base, to form the fused cyclopentane ring system.

  • Asymmetric Spirocyclization: The crucial (S)-stereocenter is established. This has been achieved on a large scale using a novel doubly quaternized phase-transfer catalyst, providing optically pure material upon isolation.[2]

  • Functional Group Manipulation: The synthesis is completed by converting peripheral functional groups into the required carboxylic acid moiety.

Protocol 2: Final Amide Coupling to Synthesize Ubrogepant

This final step unites the two key fragments.

  • Amine Deprotection: The aminopiperidinone fragment (Fragment B), typically available as a salt (e.g., 4-nitrobenzoic acid salt), is treated with an aqueous base such as tripotassium phosphate (K₃PO₄) to generate the free amine.[1]

  • Amide Coupling: The resulting free amine is immediately coupled with the spiro-acid intermediate (Fragment A).

  • Reagents: The reaction is mediated by a peptide coupling agent. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is commonly used for this transformation.[1][2]

  • Reaction Conditions: The coupling is typically performed in an appropriate organic solvent at controlled temperatures.

  • Isolation and Purification: Ubrogepant is isolated and purified using standard techniques, such as crystallization, to yield the final active pharmaceutical ingredient with high purity.[1] A final yield of 97% over the deprotection and coupling steps has been reported.[1]

Alternative and Related Synthetic Applications

While its primary documented use is in the synthesis of Ubrogepant, the diazaspiro[4.5]decane scaffold is of significant interest in medicinal chemistry. Related structures are used in the development of other therapeutics. For instance, spirohydantoins, which can be synthesized from similar spirocyclic ketones via the Bucherer-Bergs reaction, have been investigated as aldose reductase inhibitors for the treatment of diabetic complications.[14]

Bucherer-Bergs Reaction for Spirohydantoin Synthesis

The Bucherer-Bergs reaction is a multi-component reaction that synthesizes hydantoins from a ketone (or aldehyde), potassium cyanide, and ammonium carbonate.[15][16][17][18][19]

  • Reactants: A spirocyclic ketone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃).

  • Solvent: Typically an aqueous ethanol mixture.

  • Conditions: The mixture is heated, often in a sealed vessel, to drive the reaction to completion.

  • Mechanism: The reaction proceeds through the formation of an aminonitrile intermediate, which then incorporates carbon dioxide (from carbonate) and cyclizes to form the stable hydantoin ring.[17]

  • Workup: Acidification of the reaction mixture typically precipitates the spirohydantoin product.

This reaction provides a straightforward method to access spirocyclic hydantoin derivatives from precursors related to the title compound, expanding its potential utility in diverse drug discovery programs.

Conclusion

This compound is a specialized yet highly valuable building block in modern pharmaceutical chemistry. Its utility is demonstrated in the efficient, large-scale synthesis of the CGRP receptor antagonist Ubrogepant. The structural rigidity and synthetic tractability of this spirocyclic intermediate underscore its importance for constructing complex, three-dimensional pharmacophores. For researchers in drug development, this compound serves as a critical tool for accessing a new generation of therapeutics targeting complex diseases like migraine.

References

Navigating the Safety Profile of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientific, and drug development professionals, a thorough understanding of the safety and hazard profile of novel chemical entities is paramount for ensuring laboratory safety and mitigating risk. This technical guide provides a comprehensive overview of the available safety and hazard information for tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. Due to the limited availability of direct safety data for this specific compound, this guide leverages data from the structurally analogous compound, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, to provide a foundational understanding of its potential hazards. This information should be used as a preliminary guide, and all handling should be conducted with appropriate caution and personal protective equipment.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on data for the surrogate compound, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, the following GHS classifications are pertinent.[1][2]

Table 1: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Acute Toxicity, InhalationCategory 4
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3

Data is for the structurally similar compound tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate.

The GHS pictogram associated with these hazards is the GHS07 exclamation mark, and the signal word is "Warning".[2]

GHS_Classification cluster_compound This compound (surrogate data) cluster_hazards GHS Hazard Classes Compound Potential Hazards Acute_Tox_Oral Acute Toxicity (Oral) Category 4 Compound->Acute_Tox_Oral Skin_Irrit Skin Irritation Category 2 Compound->Skin_Irrit Eye_Irrit Eye Irritation Category 2A Compound->Eye_Irrit Acute_Tox_Inhal Acute Toxicity (Inhalation) Category 4 Compound->Acute_Tox_Inhal STOT_SE STOT-SE (Respiratory) Category 3 Compound->STOT_SE

Figure 1: GHS Hazard Classification Overview.

Hazard Statements and Precautionary Statements

Derived from the GHS classifications, the following hazard (H) and precautionary (P) statements are recommended for handling this compound.

Table 2: Hazard and Precautionary Statements

TypeCodeStatement
HazardH302Harmful if swallowed.[1][2]
HazardH315Causes skin irritation.[1][2]
HazardH319Causes serious eye irritation.[1][2]
HazardH332Harmful if inhaled.[1]
HazardH335May cause respiratory irritation.[1][2]
PrecautionaryP261Avoid breathing dust/fume/gas/mist/vapours/spray.[2]
PrecautionaryP264Wash skin thoroughly after handling.
PrecautionaryP270Do not eat, drink or smoke when using this product.
PrecautionaryP271Use only outdoors or in a well-ventilated area.
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.[3]
PrecautionaryP301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
PrecautionaryP302+P352IF ON SKIN: Wash with plenty of water.
PrecautionaryP304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
PrecautionaryP305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
PrecautionaryP332+P313If skin irritation occurs: Get medical advice/attention.
PrecautionaryP337+P317If eye irritation persists: Get medical advice/attention.[4]
PrecautionaryP403+P233Store in a well-ventilated place. Keep container tightly closed.[4]
PrecautionaryP501Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

Statements are based on the hazards identified for the surrogate compound.

Physical and Chemical Properties

Understanding the physical and chemical properties of a compound is crucial for safe handling and storage.

Table 3: Physical and Chemical Properties

PropertyValue
Molecular FormulaC13H22N2O3
Molecular Weight254.33 g/mol [5]
Physical FormSolid or Semi-solid or liquid or lump[2]
Storage Temperature2-8°C, Keep in dark place, sealed in dry[2]
Boiling Point (Predicted)337.0 ± 35.0 °C[6]
Density (Predicted)1.07 ± 0.1 g/cm3 [6]
Flash Point (Predicted)157.629°C[6]

Physical and chemical properties are for the surrogate compound or are predicted values.

Experimental Protocols: Safe Handling Workflow

Due to the identified hazards, a stringent safe handling protocol should be followed. The following workflow outlines the essential steps for researchers working with this compound or similar compounds.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Response A Review SDS and Hazard Information B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area or fume hood B->C D Weigh and handle as a potential irritant C->D H In case of exposure, follow first-aid procedures C->H E Decontaminate work surfaces D->E D->H F Dispose of waste in designated containers E->F G Remove and properly store/dispose of PPE F->G

Figure 2: Recommended Safe Handling Workflow.

Detailed Methodologies for Safe Handling:

  • Engineering Controls: All work involving the handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] An eyewash station and safety shower should be readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7]

    • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[7]

    • Skin and Body Protection: A lab coat should be worn. For larger quantities or tasks with a higher risk of splashing, additional protective clothing may be necessary.

  • Hygiene Measures: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound.[3]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][7]

  • Spill and Waste Disposal: In case of a spill, avoid generating dust.[3] Absorb with an inert material and place in a sealed container for disposal. All waste should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[3]

Toxicological Information

Currently, there is no specific quantitative toxicological data, such as LD50 or LC50 values, available for this compound. The hazard classifications are based on qualitative assessments from suppliers of the surrogate compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7][8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[7][8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7][8]

Conclusion

While specific safety and toxicological data for this compound are not yet established, the information available for a close structural analog provides a valuable preliminary hazard assessment. Researchers and drug development professionals should treat this compound as harmful if swallowed or inhaled, and as a skin and eye irritant. Adherence to the recommended safe handling protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to ensure a safe laboratory environment. As with any novel compound, it is imperative to exercise caution and to consult updated safety data sheets as they become available.

References

Methodological & Application

Application Notes: Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic scaffold provides a unique three-dimensional architecture that can be exploited to design novel ligands for various biological targets. The presence of a lactam functionality and a Boc-protected amine offers two distinct points for further chemical modification, making it a versatile intermediate for the synthesis of compound libraries. This document outlines a detailed protocol for the synthesis of this compound, starting from commercially available 1-Boc-4-piperidone.

Target Audience

This protocol is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Synthetic Strategy

The synthesis of this compound is achieved through a multi-step sequence starting from 1-Boc-4-piperidone. The key steps involve the formation of a cyanohydrin, followed by a Ritter reaction to introduce an acetamido group, subsequent hydrolysis of the nitrile to a carboxylic acid, and finally, an intramolecular cyclization to form the desired spiro-lactam.

Quantitative Data Summary

The following table summarizes the expected yields and key parameters for each step of the synthesis.

StepReactionStarting MaterialProductReagentsSolventTemperatureTime (h)Typical Yield (%)
1Cyanohydrin Formation1-Boc-4-piperidonetert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylateTrimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂)Dichloromethane (DCM)0 °C to rt2-490-95
2Ritter Reactiontert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylatetert-Butyl 4-acetamido-4-cyanopiperidine-1-carboxylateAcetonitrile, Sulfuric acid (conc.)Acetonitrile0 °C to rt12-1675-85
3Nitrile Hydrolysistert-Butyl 4-acetamido-4-cyanopiperidine-1-carboxylate1-(tert-Butoxycarbonyl)-4-acetamidopiperidine-4-carboxylic acidSodium hydroxide (aq.), MethanolMethanol/WaterReflux12-2470-80
4Deprotection and Lactamization1-(tert-Butoxycarbonyl)-4-acetamidopiperidine-4-carboxylic acidThis compoundTrifluoroacetic acid (TFA), then heatDichloromethane (DCM) / Toluenert, then Reflux4-860-70

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-cyano-4-hydroxypiperidine-1-carboxylate
  • To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add zinc iodide (0.1 eq).

  • Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-acetamido-4-cyanopiperidine-1-carboxylate
  • Dissolve the crude tert-butyl 4-cyano-4-hydroxypiperidine-1-carboxylate (1.0 eq) in acetonitrile (0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 1-(tert-Butoxycarbonyl)-4-acetamidopiperidine-4-carboxylic acid
  • To a solution of tert-butyl 4-acetamido-4-cyanopiperidine-1-carboxylate (1.0 eq) in methanol (0.5 M), add a 6 M aqueous solution of sodium hydroxide (10.0 eq).

  • Heat the reaction mixture to reflux and stir for 12-24 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 3-4 with a 1 M aqueous solution of hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Step 4: Synthesis of this compound
  • Dissolve 1-(tert-butoxycarbonyl)-4-acetamidopiperidine-4-carboxylic acid (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (1:1, 0.2 M).

  • Stir the solution at room temperature for 1-2 hours to effect deprotection of the acetamido group.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the resulting crude amino acid in a high-boiling solvent such as toluene (0.1 M).

  • Heat the solution to reflux with a Dean-Stark apparatus to remove water for 4-8 hours to facilitate intramolecular lactamization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow A 1-Boc-4-piperidone B tert-Butyl 4-cyano-4- hydroxypiperidine-1-carboxylate A->B TMSCN, ZnI₂ DCM, 0°C to rt C tert-Butyl 4-acetamido-4- cyanopiperidine-1-carboxylate B->C H₂SO₄, MeCN 0°C to rt D 1-(tert-Butoxycarbonyl)-4- acetamidopiperidine-4-carboxylic acid C->D NaOH (aq) MeOH, Reflux E tert-Butyl 2-oxo-1,8-diazaspiro[4.5] decane-8-carboxylate D->E 1. TFA, DCM 2. Toluene, Reflux

Caption: Synthetic scheme for this compound.

Application Notes and Protocols for the Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a valuable intermediate in the development of novel therapeutics. The following protocols are based on established synthetic methodologies, offering a clear and reproducible guide for laboratory application.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the multi-step synthesis of the target compound.

StepReactant(s)ProductSolvent(s)Temperature (°C)Time (h)Yield (%)
11,4-Dioxaspiro[4.5]decan-8-one, p-Toluenesulfonylmethyl isocyanide, Potassium tert-butoxide1,4-Dioxaspiro[4.5]decane-8-carbonitrileGlyme, Ethanol0 - 20--
21,4-Dioxaspiro[4.5]decane-8-carbonitrile, 1-Bromo-2-chloroethane, Lithium diisopropylamide8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrileToluene0 - 2012.5 - 13-
38-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, Raney Nickel, Hydrogen, Di-tert-butyl dicarbonatetert-Butyl 1,4-dioxa-10-azadispiro[4.5.2]tetradecane-10-carboxylateMethanol506-
4tert-Butyl 1,4-dioxa-10-azadispiro[4.5.2]tetradecane-10-carboxylate, Pyridinium p-toluenesulfonateThis compoundAcetone, Water7015-

Note: Specific yields for each step are not provided in the source material.

Experimental Protocols

The synthesis of this compound is achieved through a four-step process starting from 1,4-Dioxaspiro[4.5]decan-8-one.[1]

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile
  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (500 g) in a mixture of ethylene glycol dimethyl ether (7.5 L) and ethanol (400 mL), add p-toluenesulfonylmethyl isocyanide (812 g).

  • Cool the reaction mixture to 0 °C.

  • Add potassium tert-butoxide (826 g) portion-wise, maintaining the temperature between 0-20 °C.

  • Upon reaction completion, proceed with aqueous workup and extraction to isolate the product, 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.

Step 2: Synthesis of 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
  • Prepare a solution of lithium diisopropylamide (1.2 L) in toluene and cool to 0 °C.

  • Slowly add a solution of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (129 g in 300 mL of toluene) to the lithium diisopropylamide solution at 0 °C.[1]

  • Stir the reaction mixture at 0 °C for 30 minutes, then warm to 20 °C and stir for an additional 30 minutes.

  • Add 1-bromo-2-chloroethane (331 g) dropwise to the reaction mixture.

  • Stir the reaction at 20 °C for 12-13 hours.[1]

  • After the reaction is complete, perform an appropriate workup to isolate 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.

Step 3: Synthesis of tert-Butyl 1,4-dioxa-10-azadispiro[4.5.2]tetradecane-10-carboxylate
  • In a suitable pressure reactor, dissolve 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile in methanol.

  • Add Raney Nickel as the catalyst.

  • Pressurize the reactor with hydrogen gas to 50 Psi.

  • Heat the reaction mixture to 50 °C and maintain for 6 hours.[1]

  • After the reduction and cyclization are complete, filter off the catalyst.

  • To the resulting solution, add di-tert-butyl dicarbonate to protect the secondary amine.

  • Purify the product to obtain tert-Butyl 1,4-dioxa-10-azadispiro[4.5.2]tetradecane-10-carboxylate.[1]

Step 4: Synthesis of this compound
  • Dissolve tert-Butyl 1,4-dioxa-10-azadispiro[4.5.2]tetradecane-10-carboxylate in a mixture of acetone and water.

  • Add pyridinium p-toluenesulfonate to the solution.

  • Heat the reaction mixture to 70 °C and stir for 15 hours to effect deprotection of the ketal.[1]

  • Upon completion, cool the reaction mixture and isolate the final product, this compound, through extraction and purification.[1]

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 cluster_step4 Step 4 A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->B  p-Toluenesulfonylmethyl isocyanide,  Potassium tert-butoxide  (Glyme, Ethanol, 0-20°C) C 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile B->C  1-Bromo-2-chloroethane,  LDA  (Toluene, 0-20°C, 12.5-13h) D tert-Butyl 1,4-dioxa-10-azadispiro[4.5.2]tetradecane-10-carboxylate C->D  1. Raney Ni, H₂ (50 Psi)  2. Boc₂O  (Methanol, 50°C, 6h) E This compound D->E  Pyridinium p-toluenesulfonate  (Acetone, Water, 70°C, 15h)

Caption: Synthetic pathway for this compound.

References

Application Notes and Protocols: Spectroscopic Analysis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes on the nuclear magnetic resonance (NMR) spectroscopic characterization of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in public literature, this report presents representative ¹H and ¹³C NMR data from structurally analogous N-Boc protected spiro-lactam systems. Furthermore, detailed experimental protocols for the synthesis of similar scaffolds and for the acquisition of NMR spectra are provided to guide researchers in their experimental work.

Introduction

Spirocyclic scaffolds are of significant interest in drug discovery due to their rigid three-dimensional structures, which can lead to improved target selectivity and pharmacological properties. The 1,8-diazaspiro[4.5]decane core is a valuable building block for the synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group is commonly employed in multi-step syntheses to mask the reactivity of the piperidine nitrogen. Spectroscopic techniques, particularly ¹H and ¹³C NMR, are indispensable for the structural elucidation and purity assessment of these complex molecules. This application note serves as a practical guide for the NMR analysis of this compound and related compounds.

Representative NMR Data

Table 1: Representative ¹H NMR Data for N-Boc Protected Spiro-Piperidine Systems

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH (lactam)5.5 - 8.0br s-1H
CH ₂ (piperidine, axial)2.8 - 3.2m-2H
CH ₂ (piperidine, equatorial)3.8 - 4.2m-2H
CH ₂ (pyrrolidinone ring)2.2 - 2.6m-2H
CH ₂ (piperidine)1.5 - 1.9m-4H
C(CH ₃)₃ (Boc)1.45s-9H

Table 2: Representative ¹³C NMR Data for N-Boc Protected Spiro-Piperidine Systems

CarbonChemical Shift (δ, ppm)
C =O (lactam)175 - 180
C =O (Boc)154 - 156
C (CH₃)₃ (Boc)79 - 81
Spiro Carbon55 - 65
C H₂ (piperidine, adjacent to N)40 - 45
C H₂ (pyrrolidinone ring)30 - 40
C H₂ (piperidine)25 - 35
C(C H₃)₃ (Boc)28.5

Experimental Protocols

Synthesis of a 1,8-Diazaspiro[4.5]decan-2-one Scaffold

A general, representative protocol for the synthesis of a related diazaspiro[4.5]decan-one scaffold is presented below. This can be adapted for the synthesis of the target molecule.

Materials:

  • N-Boc-4-piperidone

  • Ethyl 2-cyanoacetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

  • Palladium on carbon (10%)

  • Hydrogen gas

Procedure:

  • Knoevenagel Condensation: To a solution of N-Boc-4-piperidone and ethyl 2-cyanoacetate in ethanol, add a catalytic amount of sodium ethoxide. Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Michael Addition and Cyclization: The crude product is then subjected to reductive cyclization. Dissolve the intermediate in ethanol and add 10% palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (50 psi) at 50°C for 24 hours.

  • Purification: After the reaction is complete, filter the catalyst and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to yield the 1,8-diazaspiro[4.5]decan-2-one derivative.

NMR Sample Preparation and Data Acquisition

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters:

    • Pulse program: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: 3-4 seconds

  • Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same NMR spectrometer.

  • Typical acquisition parameters:

    • Pulse program: zgpg30 (proton decoupled)

    • Number of scans: 1024-4096 (or more, depending on sample concentration)

    • Relaxation delay (d1): 2-5 seconds

  • Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow and Data Analysis

The following diagram illustrates the general workflow from synthesis to structural confirmation using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup sample_prep Sample Preparation workup->sample_prep h_nmr 1H NMR Acquisition sample_prep->h_nmr c_nmr 13C NMR Acquisition sample_prep->c_nmr processing Data Processing h_nmr->processing c_nmr->processing interpretation Spectral Interpretation processing->interpretation structure Structure Confirmation interpretation->structure

Application Notes and Protocols for the Mass Spectrometric Analysis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

  • Compound Name: tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

  • Molecular Formula: C₁₃H₂₂N₂O₃

  • Molecular Weight: 254.33 g/mol

  • Monoisotopic Mass: 254.16304 Da

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and its major fragments under positive ion electrospray ionization (ESI) conditions. The relative intensities are hypothetical and serve as a guide for what might be expected in an experimental spectrum.

Predicted Fragment m/z (Da) Proposed Structure Relative Intensity (%)
[M+H]⁺255.1703Protonated Parent Molecule100
[M-C₄H₈+H]⁺199.1077Loss of isobutylene85
[M-Boc+H]⁺155.1179Loss of the tert-butoxycarbonyl group60
[C₅H₈NO]⁺98.0600Cleavage of the spirocyclic ring45
[C₄H₉]⁺57.0704tert-Butyl cation95

Proposed Fragmentation Pathway

Under electrospray ionization in positive mode, this compound is expected to protonate, forming the [M+H]⁺ ion. The primary fragmentation pathways for this N-Boc protected spiro-lactam are anticipated to involve the loss of the Boc group and cleavage of the spirocyclic system. The tert-butyl carbocation is a common and stable fragment observed in the mass spectra of Boc-protected compounds.

G M [M+H]⁺ m/z = 255.17 F1 [M-C₄H₈+H]⁺ m/z = 199.11 M->F1 - C₄H₈ F4 [C₄H₉]⁺ m/z = 57.07 M->F4 - C₉H₁₄N₂O₃ F2 [M-Boc+H]⁺ m/z = 155.12 F1->F2 - CO₂ F3 [C₅H₈NO]⁺ m/z = 98.06 F2->F3 - C₄H₇N

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Experimental Protocol: LC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source.

4.1. Materials and Reagents

  • This compound

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid (≥98%)

  • Methanol (for sample dissolution)

  • 2 mL autosampler vials with septa

4.2. Sample Preparation

  • Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL in a 50:50 mixture of acetonitrile and water.

  • Add 0.1% (v/v) formic acid to the working solution to promote protonation.

  • Transfer the final solution to an autosampler vial.

4.3. LC-MS Parameters

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Scan Range: m/z 50-500

    • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (product ion scan) of the precursor ion at m/z 255.17.

4.4. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 10 µg/mL Working Solution stock->working acidify 3. Acidify with 0.1% Formic Acid working->acidify vial 4. Transfer to Autosampler Vial acidify->vial inject 5. Inject Sample vial->inject lc 6. Chromatographic Separation (C18) inject->lc esi 7. Electrospray Ionization (ESI+) lc->esi ms 8. Mass Analysis (Full Scan & MS/MS) esi->ms extract 9. Extract Ion Chromatograms ms->extract spectrum 10. Generate Mass Spectra extract->spectrum interpret 11. Interpret Fragmentation spectrum->interpret

Caption: Experimental workflow for the LC-MS analysis of the target compound.

Concluding Remarks

The data and protocols presented herein provide a comprehensive guide for the mass spectrometric analysis of this compound. While the fragmentation data is predictive, it is based on well-established principles of mass spectrometry for similar compounds. The provided LC-MS protocol offers a robust starting point for method development and can be adapted to specific instrumentation and analytical requirements. This information is intended to support researchers in the characterization of this and related spirocyclic compounds in various stages of drug discovery and development.

Application Notes and Protocols: tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate as a versatile building block in medicinal chemistry and drug discovery. The unique spirocyclic lactam scaffold offers a valuable platform for the synthesis of novel therapeutic agents.

Introduction

Spirocyclic lactams are a significant class of heterocyclic compounds in medicinal chemistry due to their rigid three-dimensional structures, which can lead to enhanced biological activity and selectivity for protein targets. The 1,8-diazaspiro[4.5]decane core, in particular, has been identified as a privileged scaffold in the development of kinase inhibitors and other therapeutic agents. This document focuses on the 2-oxo isomer, a key intermediate for creating diverse chemical libraries for drug screening. While specific protocols for the 2-oxo isomer are not extensively reported, methods for closely related isomers can be adapted for its synthesis and derivatization.

Chemical Properties and Handling

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol
CAS Number 1158749-94-0
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate
Storage Store in a cool, dry place away from light and moisture

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Synthesis

Proposed Synthetic Pathway:

A potential synthetic route could involve the reaction of N-Boc-4-aminopiperidine with a suitable four-carbon electrophile that can undergo cyclization to form the lactam ring. An alternative approach, adapted from the synthesis of similar spiro-γ-lactams, is outlined below.

Synthetic Pathway N-Boc-4-piperidone N-Boc-4-piperidone Intermediate_1 Ethyl 2-cyano-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate N-Boc-4-piperidone->Intermediate_1 Knoevenagel condensation Ethyl_2-cyanoacetate Ethyl 2-cyanoacetate Ethyl_2-cyanoacetate->Intermediate_1 Intermediate_2 Ethyl 2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate Intermediate_1->Intermediate_2 Reduction of nitrile and double bond Target This compound Intermediate_2->Target Lactamization

A potential synthetic approach.

Experimental Protocol (Adapted from related syntheses):

Step 1: Knoevenagel Condensation

  • To a solution of N-Boc-4-piperidone (1.0 equiv.) and ethyl 2-cyanoacetate (1.1 equiv.) in toluene, add a catalytic amount of piperidine and acetic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield ethyl 2-cyano-2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate.

Step 2: Reduction

  • Dissolve the product from Step 1 in ethanol and add a catalytic amount of Raney nickel or palladium on carbon.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Filter the catalyst and concentrate the filtrate to obtain the crude ethyl 2-amino-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetate.

Step 3: Lactamization

  • Dissolve the crude amino ester from Step 2 in a suitable solvent such as toluene or xylene.

  • Heat the solution to reflux to induce intramolecular cyclization and lactam formation.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Applications in Medicinal Chemistry

The 1,8-diazaspiro[4.5]decan-2-one scaffold is a valuable building block for the synthesis of kinase inhibitors and other biologically active molecules. The lactam nitrogen provides a convenient handle for further derivatization, allowing for the exploration of the surrounding chemical space.

1. Synthesis of Kinase Inhibitors:

Derivatives of the isomeric 1-oxo-1,8-diazaspiro[4.5]decane have shown potent inhibitory activity against Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key components of the JAK-STAT signaling pathway involved in inflammatory and autoimmune diseases.[1] The 2-oxo isomer can be utilized in a similar manner to generate novel TYK2/JAK1 inhibitors.

JAK-STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine binding STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Gene_Expression Gene Expression STAT_dimer->Gene_Expression Nuclear Translocation Building_Block tert-Butyl 2-oxo-1,8- diazaspiro[4.5]decane- 8-carboxylate Inhibitor Potential JAK Inhibitor Building_Block->Inhibitor Inhibitor->JAK Inhibition

Targeting the JAK-STAT pathway.

2. Synthesis of RIPK1 Inhibitors:

The 1-oxo-1,8-diazaspiro[4.5]decane scaffold has also been employed in the development of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.[2] RIPK1 is a key mediator of necroptosis, a form of programmed cell death implicated in various inflammatory and neurodegenerative diseases. The 2-oxo isomer can serve as a starting point for novel RIPK1 inhibitors.

Experimental Protocols for Derivatization

Protocol 1: N-Alkylation of the Lactam Nitrogen

This protocol describes the alkylation of the lactam nitrogen at the 2-position after deprotection of the Boc group.

G start tert-Butyl 2-oxo-1,8-diazaspiro[4.5] decane-8-carboxylate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection intermediate 2-Oxo-1,8-diazaspiro[4.5]decane deprotection->intermediate alkylation N-Alkylation (R-X, Base) intermediate->alkylation product N-Alkyl-2-oxo-1,8-diazaspiro[4.5]decane Derivative alkylation->product

N-Alkylation workflow.

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 equiv.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the deprotected spiro-lactam.

Step 2: N-Alkylation

  • Dissolve the deprotected spiro-lactam (1.0 equiv.) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a base such as potassium carbonate or sodium hydride (1.2 equiv.).

  • Add the desired alkylating agent (R-X, e.g., an alkyl halide or benzyl bromide) (1.1 equiv.).

  • Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2: Modification of the Piperidine Nitrogen

The piperidine nitrogen at the 8-position can be functionalized after selective removal of the Boc protecting group.

Step 1: Boc Deprotection

  • Follow the procedure outlined in Protocol 1, Step 1.

Step 2: Acylation or Reductive Amination

  • Acylation: React the deprotected piperidine nitrogen with an acyl chloride or carboxylic acid (using a coupling agent like HATU or EDC) to introduce an amide functionality.

  • Reductive Amination: React the secondary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride to introduce a substituted alkyl group.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential therapeutic applications. Its rigid spirocyclic core and multiple points for diversification make it an attractive starting material for the development of kinase inhibitors and other targeted therapies. The provided protocols, adapted from the synthesis and derivatization of closely related isomers, offer a solid foundation for researchers to explore the full potential of this promising scaffold in drug discovery.

References

Application Notes and Protocols for the Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and reaction conditions for the synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a valuable intermediate in medicinal chemistry and organic synthesis. The following sections outline a two-step synthetic pathway, including reagent quantities, reaction parameters, and purification methods.

Synthetic Pathway Overview

The synthesis of the target compound, 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-butyl formate (a closely related derivative), is achieved through a two-step process.[1] This involves an initial reaction between a protected piperidone derivative and dimethyl maleate, followed by a catalytic hydrogenation to yield the final spirocyclic compound.[1]

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Reductive Cyclization A Compound 1 (tert-Butyl 4-oxopiperidine-1-carboxylate) C Intermediate Compound 2 A->C DMSO, TBAB, KF, 40°C B Dimethyl maleate B->C D Compound 2 E Final Product (4-methyl formate-2-oxo-1,8-diazaspiro[4.5] decane-8-tert-Butyl formate) D->E Raney Nickel, H2, Methanol

Figure 1. Synthetic workflow for a derivative of this compound.

Experimental Protocols

The following protocols are based on a patented synthesis of a closely related analog, 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-butyl formate.[1] These procedures can serve as a strong starting point for the synthesis of this compound.

Step 1: Synthesis of Intermediate Compound 2

  • Reaction Setup: In a suitable reaction vessel, dissolve compound 1 (100 g, 434.29 mmol) in dimethyl sulfoxide (500 mL) and stir at 25°C.[1]

  • Addition of Reagents: To the stirred solution, add tetrabutylammonium iodide (160.41 g, 434.29 mmol) and potassium fluoride (126.15 g, 2.17 mol).[1]

  • After 10 minutes, add dimethyl maleate (312.96 g, 2.17 mol, 272.14 mL).[1]

  • Reaction Conditions: Heat the reaction mixture to 40°C and maintain for 22 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether/ethyl acetate (3:1 v/v).[1]

  • Work-up: Upon completion, add water (2.5 L) to the reaction system.[1]

  • Extraction: Extract the aqueous layer with tert-butyl dimethyl ether (5 x 500 mL).[1]

  • Purification: Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1] Purify the crude product by silica gel column chromatography using a gradient elution of petroleum ether/ethyl acetate (from 5:1 to 10:1 v/v) to yield compound 2 as a yellow oil.[1]

Step 2: Synthesis of 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-Butyl formate (Compound 3)

  • Reaction Setup: The intermediate compound 2 is subjected to catalytic hydrogenation using Raney nickel in methanol as the solvent.[1]

  • Hydrogenation: The reaction is carried out under a hydrogen atmosphere.[1]

  • Work-up and Purification: Specific details for work-up and purification of the final product are not provided in the source material but would typically involve filtration to remove the catalyst, followed by solvent evaporation and potentially further purification by crystallization or chromatography.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the derivative, 4-methyl formate-2-oxo-1,8-diazaspiro[4.5]decane-8-tert-butyl formate.[1]

StepReactantMoles (mmol)ProductYield (%)Physical Appearance
1Compound 1434.29Compound 286Yellow Oily Compound
2Compound 2-Compound 3--

Data for Step 2 was not fully provided in the cited patent.

Safety Precautions

  • tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate may cause irritation to the skin, eyes, and respiratory system.[2]

  • Always handle chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

  • Wear suitable protective clothing.[2]

References

Application Note and Protocol: Purification of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a key intermediate in the synthesis of various biologically active compounds and pharmaceutical candidates. Its spirocyclic scaffold and protected amine functionalities make it a valuable building block in medicinal chemistry. Following its synthesis, effective purification is crucial to remove unreacted starting materials, byproducts, and other impurities. This document provides a detailed protocol for the purification of this compound using silica gel flash column chromatography, a standard and widely adopted technique for such molecules.

The protocols described are based on established methods for the purification of Boc-protected amines and lactams, ensuring a high degree of success and reproducibility.[1][2]

Chromatographic Purification Strategy

Normal-phase flash chromatography using silica gel is the method of choice for purifying this compound. The separation relies on the polarity difference between the target compound and impurities. The Boc-protecting group and the lactam moiety impart moderate polarity to the molecule, allowing for effective separation using common solvent systems.

Two primary mobile phase systems are recommended:

  • Ethyl Acetate in Hexanes: A versatile system for compounds of moderate polarity.

  • Methanol in Dichloromethane (DCM): Offers stronger elution for more polar compounds and impurities.

Given the presence of a secondary amine, which can interact with the acidic silanol groups on the silica surface leading to peak tailing, the addition of a basic modifier like triethylamine (TEA) to the mobile phase is often beneficial.[2]

Data Presentation

The following tables summarize typical parameters for the flash chromatographic purification of this compound.

Table 1: Materials and Equipment

ItemSpecification
Stationary PhaseSilica Gel, 230-400 mesh
ColumnGlass or pre-packed flash chromatography column
Solvents (HPLC Grade)Hexanes, Ethyl Acetate, Dichloromethane, Methanol
AdditiveTriethylamine (TEA)
Detection MethodThin-Layer Chromatography (TLC), UV (if applicable)
Sample LoadingDry or wet loading

Table 2: Recommended Chromatographic Conditions

ParameterMethod A: Ethyl Acetate/HexanesMethod B: Methanol/DCM
Mobile Phase Gradient of 20% to 80% Ethyl Acetate in HexanesGradient of 0% to 10% Methanol in Dichloromethane
Additive 0.5% (v/v) Triethylamine (optional, add if tailing occurs)0.5% (v/v) Triethylamine (optional, add if tailing occurs)
Flow Rate Dependent on column size (e.g., 20-40 mL/min for a 40g column)Dependent on column size (e.g., 20-40 mL/min for a 40g column)
Stationary Phase Ratio ~30-50 g silica per 1 g of crude product~30-50 g silica per 1 g of crude product
Expected Product Rf ~0.3-0.4 in the collection solvent mixture (TLC)~0.3-0.4 in the collection solvent mixture (TLC)
Expected Purity >95% (by NMR or LC-MS)>95% (by NMR or LC-MS)

Experimental Protocols

Preliminary TLC Analysis

Objective: To determine the optimal mobile phase composition for column chromatography.

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).

  • Spot the dissolved sample onto at least two different TLC plates.

  • Develop one plate in an Ethyl Acetate/Hexanes mixture (e.g., start with 1:1) and the other in a Methanol/DCM mixture (e.g., start with 5:95). Add 0.5% TEA to the developing solvent if streaking is observed.

  • Visualize the spots using a suitable method (e.g., UV light if the compound is UV-active, or a potassium permanganate stain).

  • Adjust the solvent ratio until the desired product spot has an Rf value between 0.3 and 0.5. This solvent composition will be the starting point for the column elution.

Column Preparation
  • Select a column size appropriate for the amount of crude material (a general rule is a 30:1 to 50:1 ratio of silica gel to crude product by weight).[2]

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 20% Ethyl Acetate in Hexanes).

  • Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

Sample Loading

Wet Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or DCM.

  • Carefully apply the solution to the top of the silica gel bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the level is just at the top of the silica.

Dry Loading:

  • Dissolve the crude product in a suitable solvent (e.g., DCM).

  • Add a small amount of silica gel (~2-3 times the weight of the crude product) to the solution.

  • Remove the solvent under reduced pressure (rotary evaporation) until a free-flowing powder is obtained.

  • Carefully add the silica-adsorbed sample to the top of the packed column.

Elution and Fraction Collection
  • Begin eluting the column with the mobile phase, starting with the composition determined by TLC.

  • A gradient elution is often most effective. For example, using Method A, start with 20% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate to 80% over several column volumes.

  • Collect fractions in test tubes or vials.

  • Monitor the elution of the compound by collecting small spots from the fractions onto a TLC plate and developing it.

  • Combine the fractions that contain the pure product.

Product Isolation
  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent.

  • Characterize the purified product by NMR, LC-MS, and other relevant analytical techniques to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase) column_prep 2. Column Packing (Silica Gel Slurry) tlc->column_prep Defines initial conditions load 3. Sample Loading (Wet or Dry) column_prep->load elute 4. Elution & Fraction Collection (Gradient Mobile Phase) load->elute monitor 5. Monitor Fractions (TLC) elute->monitor Continuous loop isolate 6. Combine & Evaporate (Solvent Removal) elute->isolate Once pure fractions are identified monitor->elute characterize 7. Characterization (NMR, LC-MS) isolate->characterize

Caption: Workflow for chromatographic purification.

Troubleshooting Logic Diagram

G start Problem Observed p1 Product does not elute start->p1 p2 Product elutes too quickly (Poor Separation) start->p2 p3 Peak Tailing / Streaking (on TLC or Column) start->p3 s1 Increase mobile phase polarity (e.g., more EtOAc or MeOH) p1->s1 s2 Decrease mobile phase polarity (e.g., more Hexanes or DCM) p2->s2 s4 Ensure proper column packing (no channels or cracks) p2->s4 s3 Add ~0.5% Triethylamine (TEA) to the mobile phase p3->s3

Caption: Logic for troubleshooting common issues.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound and its analogues typically involves multi-step sequences. A common strategy is the construction of the spiropiperidine core, which can be achieved through various methods, including intramolecular cyclization reactions. One approach involves the formation of the piperidine ring onto a pre-existing carbocyclic or heterocyclic ring. Another strategy is the formation of the spiro-ring on a pre-formed piperidine. For the specific target molecule, a key step is often an intramolecular aza-Michael addition or a related cyclization to form the lactam ring.

Q2: What factors generally influence the yield of spirocyclization reactions?

A2: The yield of spirocyclization reactions is sensitive to several factors. These include the reactivity of the nucleophile and electrophile, steric hindrance around the reaction centers, the choice of solvent and catalyst, and the reaction temperature and time. Careful optimization of these parameters is crucial for achieving high yields.

Q3: Are there any known side reactions to be aware of during the synthesis?

A3: While specific side reactions for this exact synthesis are not extensively documented in comparative studies, general issues in similar syntheses can include incomplete cyclization, formation of polymeric byproducts, and side reactions related to the protecting groups. For instance, the Boc protecting group can be sensitive to strong acidic conditions.

Q4: What purification methods are most effective for this compound?

A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent system will depend on the polarity of the crude product and any impurities present. It is crucial to carefully monitor the purification process to ensure the removal of starting materials and byproducts.

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is a common issue in multi-step organic synthesis, particularly when constructing complex spirocyclic systems.

Potential Cause Troubleshooting Steps
Low Reactivity of Precursors - Ensure the purity of starting materials. Impurities can inhibit catalysts or participate in side reactions. - In reactions involving nucleophilic attack, consider using a stronger base or a more reactive derivative of the nucleophile. - For electrophiles, activation with a suitable Lewis or Brønsted acid might be necessary.
Unfavorable Reaction Conditions - Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and selectivity. Screen a range of solvents with varying properties (e.g., polar aprotic like DMF or DMSO, polar protic like ethanol, or non-polar like toluene). - Temperature: Some reactions require elevated temperatures to overcome activation energy barriers, while others may benefit from lower temperatures to minimize side reactions. Perform the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the optimum. - Concentration: The concentration of reactants can influence the rate of intra- versus intermolecular reactions. For intramolecular cyclizations, higher dilution is sometimes beneficial.
Catalyst Inactivity - If using a catalyst, ensure it is fresh and handled under the appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). - Screen different catalysts or catalyst loadings to find the most effective one for the specific transformation.
Issue 2: Presence of Multiple Products in the Reaction Mixture

The formation of multiple products can complicate purification and reduce the yield of the desired compound.

Potential Cause Troubleshooting Steps
Formation of Stereoisomers - If the product contains chiral centers, the formation of diastereomers is possible. Chiral catalysts or auxiliaries may be required to control the stereoselectivity. - Purification by chiral chromatography (HPLC) might be necessary to separate enantiomers.
Side Reactions - Analyze the crude reaction mixture by techniques like LC-MS or NMR to identify the structures of the major byproducts. - Understanding the byproduct structures can provide insights into the undesired reaction pathways. Adjusting reaction conditions (e.g., temperature, reaction time, order of addition of reagents) can help to suppress these pathways.
Incomplete Reaction - If starting materials are still present, the reaction may not have gone to completion. Increase the reaction time or temperature. - Consider adding a fresh portion of a reagent that might have decomposed over time.

Experimental Protocols

Hypothetical Multi-Step Synthesis

This protocol outlines a potential pathway and highlights key considerations at each stage.

Step 1: Synthesis of a Suitable Piperidine Precursor

The synthesis would likely start from a commercially available piperidine derivative, which is then elaborated to introduce the necessary functionality for the subsequent cyclization.

Step 2: Introduction of the Second Nitrogen and the Acyl Group Precursor

This step would involve the alkylation of the piperidine nitrogen or a related transformation to introduce the second nitrogen atom and the carbon chain that will form the lactam ring.

Step 3: Intramolecular Cyclization to Form the Lactam Ring

This is the key spiro-ring forming step.

  • Reaction Conditions:

    • Base: A non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is often used to deprotonate the nitrogen, initiating the cyclization.

    • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically employed.

    • Temperature: The reaction may be initiated at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.

  • Work-up: The reaction is typically quenched with a proton source (e.g., saturated aqueous ammonium chloride solution) and the product is extracted into an organic solvent.

  • Purification: The crude product is purified by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield

The following diagram illustrates a systematic approach to troubleshooting low yield in the synthesis.

Troubleshooting_Low_Yield start Low or No Product Yield check_sm Verify Purity of Starting Materials start->check_sm check_conditions Optimize Reaction Conditions check_sm->check_conditions If pure increase_reactivity Increase Reactivity of Precursors check_sm->increase_reactivity If impure check_catalyst Evaluate Catalyst Activity check_conditions->check_catalyst If catalyzed solvent_screen Solvent Screening check_conditions->solvent_screen temp_screen Temperature Screening check_conditions->temp_screen conc_screen Concentration Screening check_conditions->conc_screen catalyst_screen Catalyst Screening check_catalyst->catalyst_screen analysis Analyze Crude Product (LC-MS, NMR) solvent_screen->analysis temp_screen->analysis conc_screen->analysis catalyst_screen->analysis success Improved Yield analysis->success

Caption: A decision tree for troubleshooting low product yield.

General Reaction Pathway

This diagram illustrates a generalized synthetic pathway towards the target molecule.

Reaction_Pathway start Piperidine Derivative step1 Functional Group Interconversion start->step1 intermediate Key Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product This compound step2->product

Caption: A simplified, general synthetic route.

Technical Support Center: Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A common and effective strategy involves a multi-step sequence that typically begins with commercially available starting materials. A plausible route is the construction of a suitably substituted piperidine derivative followed by an intramolecular cyclization to form the spiro-lactam core. One such pathway could involve the alkylation of a protected 4-piperidone derivative, followed by reductive amination and subsequent intramolecular cyclization of an amino ester.

Q2: What are the most likely byproducts in the synthesis of this compound?

The formation of byproducts is highly dependent on the specific synthetic route and reaction conditions employed. However, based on common synthetic strategies, several classes of byproducts can be anticipated:

  • Incomplete cyclization product: The linear amino ester precursor may remain if the cyclization reaction does not go to completion.

  • Intermolecular condensation product: Under concentrated reaction conditions, the amino ester precursor may react with another molecule of itself to form a dimeric or polymeric byproduct instead of the desired intramolecular cyclization.

  • Over-alkylation products: If the synthesis involves alkylation steps, multiple alkylations on the nitrogen atoms can occur.

  • Products of side reactions of the Boc-protecting group: Under certain conditions, the tert-butoxycarbonyl (Boc) protecting group can be partially cleaved or can participate in side reactions.

  • Epimers or diastereomers: If stereocenters are present in the precursors, incorrect stereoisomers of the final product can be formed.

Q3: How can I minimize the formation of byproducts?

To minimize byproduct formation, consider the following:

  • High-dilution conditions for cyclization: To favor intramolecular cyclization and reduce the likelihood of intermolecular condensation, the cyclization step should be performed at a low concentration.

  • Careful control of stoichiometry: Precise control of the molar ratios of reactants is crucial to avoid over-alkylation or other side reactions.

  • Optimization of reaction conditions: Temperature, reaction time, and choice of base or catalyst can significantly impact the product distribution. These parameters should be carefully optimized for each step.

  • Protection/deprotection strategy: Employing an appropriate protecting group strategy for the amine functionalities is essential to direct the reactivity to the desired positions.

Q4: What are the recommended purification techniques for this compound?

Given the polar nature of the lactam and the basicity of the unprotected amine, purification can be challenging.

  • Column Chromatography: Silica gel column chromatography is a common method. To prevent streaking and improve separation of basic compounds, the eluent can be modified with a small amount of a basic additive, such as triethylamine (0.1-1%) or ammonium hydroxide.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

  • Acid-base extraction: If the byproducts have significantly different acid-base properties from the desired product, an aqueous workup with dilute acid and base can be used to separate them.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no yield of the desired product Incomplete reaction in one of the synthetic steps.Monitor each reaction step by TLC or LC-MS to ensure completion before proceeding. Optimize reaction time and temperature.
Ineffective cyclization.Ensure high-dilution conditions for the intramolecular cyclization step. Consider using a different base or catalyst to promote cyclization.
Degradation of starting materials or product.Check the stability of your compounds under the reaction conditions. Ensure reagents are fresh and of high purity.
Presence of a higher molecular weight byproduct Intermolecular condensation.Perform the cyclization step at a much lower concentration (high dilution).
Presence of multiple spots on TLC with similar Rf values Formation of diastereomers or epimers.Use chiral starting materials or a stereoselective synthesis to control the stereochemistry. Chiral chromatography may be necessary for separation.
Incomplete removal of the protecting group.Ensure deprotection conditions are sufficient for complete removal. Monitor by TLC or LC-MS.
Product appears as an oil and is difficult to handle The product may be intrinsically an oil or it may be impure.Attempt to purify further using column chromatography. If pure, consider converting the product to a salt (e.g., hydrochloride) which is often a crystalline solid and easier to handle.

Experimental Protocols

A representative experimental protocol for a key step, the intramolecular cyclization, is provided below. This is a generalized procedure and may require optimization for specific substrates.

Protocol: Intramolecular Cyclization via Dieckmann-type Condensation

This protocol assumes the precursor is a diester where one ester is positioned to cyclize onto the carbon alpha to the other ester group, which is attached to the piperidine ring.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of the diester precursor in anhydrous toluene (e.g., 0.01 M concentration to ensure high dilution).

  • Base Addition: To the dropping funnel, add a solution of a strong base, such as sodium ethoxide or potassium tert-butoxide, in the corresponding alcohol or THF (1.1 equivalents).

  • Reaction: While stirring the diester solution vigorously at room temperature (or an optimized temperature), add the base solution dropwise over a period of several hours to maintain high dilution.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an eluent system such as dichloromethane/methanol or ethyl acetate/hexanes, potentially with a small percentage of triethylamine.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_problem Problem Identification cluster_solution_yield Yield Troubleshooting cluster_solution_byproducts Byproduct Troubleshooting cluster_solution_purification Purification Troubleshooting cluster_end End start Synthesis of this compound analysis Analyze crude reaction mixture (TLC, LC-MS, NMR) start->analysis low_yield Low or No Yield analysis->low_yield Unsatisfactory Conversion byproducts Significant Byproducts analysis->byproducts Multiple Spots/ Unexpected Masses purification_issue Purification Difficulty analysis->purification_issue Streaking on TLC/ Oily Product success Pure Product Obtained analysis->success Clean Product low_yield->byproducts No check_conditions Check Reaction Conditions (Temp, Time, Reagents) low_yield->check_conditions Yes intermolecular Intermolecular Condensation? -> Use High Dilution byproducts->intermolecular Higher MW Impurity incomplete_reaction Incomplete Reaction? -> Increase Reaction Time/Temp byproducts->incomplete_reaction Starting Material Present side_reactions Other Side Reactions? -> Re-evaluate Synthetic Route byproducts->side_reactions Other Impurities modify_eluent Modify Chromatography Eluent (add base) purification_issue->modify_eluent Chromatography Issues crystallize Attempt Crystallization or Salt Formation purification_issue->crystallize Physical Form Issues check_cyclization Optimize Cyclization (High Dilution) check_conditions->check_cyclization check_cyclization->analysis intermolecular->analysis incomplete_reaction->analysis side_reactions->analysis modify_eluent->analysis crystallize->analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Troubleshooting Reactions of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing challenges encountered during reactions with tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. The guidance is based on established principles of organic synthesis for structurally related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

N-Alkylation of the Lactam Nitrogen

Q1: My N-alkylation reaction on the lactam nitrogen of this compound is not proceeding or is giving very low yields. What are the common causes?

A1: Low reactivity of the lactam nitrogen and steric hindrance are the primary challenges. Here are common causes and solutions:

  • Insufficiently Strong Base: The lactam N-H is not very acidic. A weak base may not be sufficient to deprotonate it effectively.

    • Solution: Employ stronger bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent like THF or DMF.

  • Poor Nucleophilicity: Even after deprotonation, the resulting anion may not be nucleophilic enough, especially with sterically hindered alkyl halides.

    • Solution: Consider using more reactive electrophiles like alkyl triflates or tosylates. The addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction with alkyl chlorides or bromides through an in situ Finkelstein reaction.

  • Steric Hindrance: The spirocyclic core presents significant steric bulk around the lactam nitrogen.

    • Solution: Increase the reaction temperature to overcome the activation energy barrier. Be mindful of potential side reactions at higher temperatures.

Troubleshooting Flowchart for N-Alkylation

cluster_solutions Potential Solutions start N-Alkylation Fails check_base Check Base Strength (e.g., NaH, t-BuOK) start->check_base check_electrophile Evaluate Electrophile (Alkyl Halide vs. Triflate) check_base->check_electrophile Base is strong increase_temp Increase Reaction Temperature check_electrophile->increase_temp Electrophile is reactive add_catalyst Add Catalyst (e.g., NaI, KI) increase_temp->add_catalyst Still no reaction reaction_success Reaction Successful add_catalyst->reaction_success Reaction proceeds

Caption: Troubleshooting logic for failed N-alkylation reactions.

Amide Coupling with a Carboxylic Acid

Q2: I am attempting to perform an amide coupling with the secondary amine of the piperidine ring after Boc deprotection, but the reaction is inefficient. What should I consider?

A2: Amide coupling to the secondary amine of the deprotected spiro-lactam can be challenging due to steric hindrance.

  • Ineffective Coupling Reagents: Standard coupling reagents like EDC/HOBt may not be sufficiently reactive for this sterically hindered amine.[1]

    • Solution: Utilize more potent coupling reagents. Uronium/aminium salts like HATU or HCTU, or phosphonium salts such as PyBOP or PyAOP, are known to be effective for difficult couplings.[1] Generating a highly reactive acyl fluoride in situ is another powerful strategy for extremely hindered couplings.[1][2]

  • Suboptimal Reaction Conditions: Standard room temperature conditions may not be sufficient.

    • Solution: Increasing the reaction temperature can help overcome the activation energy. Microwave heating has also been shown to be effective in accelerating these types of reactions.[1]

  • Base Selection: The choice and stoichiometry of the base are crucial.

    • Solution: A non-nucleophilic base like diisopropylethylamine (DIPEA) is generally preferred to minimize side reactions. Ensure at least two equivalents are used to neutralize the acid formed and the amine salt.

Coupling Reagent ClassExamplesSuitability for Hindered Amines
CarbodiimidesEDC, DCCOften insufficient
Uronium/Aminium SaltsHATU, HCTUGood to Excellent
Phosphonium SaltsPyBOP, PyAOPExcellent, reduces racemization
Acyl Fluoride PrecursorsTCFH-NMI, BTFFHExcellent for highly hindered systems

Table 1: Comparison of coupling reagents for sterically hindered amines.

Reduction of the Lactam Carbonyl

Q3: I want to reduce the lactam carbonyl to the corresponding amine, but the reaction is either incomplete or leads to decomposition.

A3: Lactam reduction requires powerful reducing agents, and the reaction conditions must be carefully controlled.

  • Incorrect Reducing Agent: Sodium borohydride (NaBH₄) is generally not strong enough to reduce amides or lactams.

    • Solution: Use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF or diethyl ether.

  • Harsh Reaction Conditions: LiAlH₄ is highly reactive and can lead to the reduction of other functional groups or decomposition if not handled properly.

    • Solution: Perform the reaction at low temperatures (e.g., 0 °C) and slowly warm to room temperature or reflux as needed while monitoring the reaction progress by TLC or LC-MS. A careful aqueous workup is also critical to quench the excess reagent and hydrolyze the aluminum salts.

Reducing AgentReactivity with LactamsTypical Solvents
Sodium Borohydride (NaBH₄)Generally unreactiveProtic solvents (e.g., MeOH, EtOH)
Lithium Aluminum Hydride (LiAlH₄)EffectiveAnhydrous ethers (e.g., THF, Et₂O)

Table 2: Common reducing agents for lactams.

Boc Deprotection

Q4: During the Boc deprotection of the piperidine nitrogen, I am observing incomplete reaction or the formation of side products. How can I optimize this step?

A4: While Boc deprotection is a standard transformation, issues can arise from substrate-specific properties and reaction conditions.

  • Incomplete Deprotection: The deprotection may be sluggish under standard conditions.

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%) or switch to a stronger acid system like 4M HCl in dioxane. Extending the reaction time or gentle heating can also be beneficial.

  • Formation of t-Butylated Side Products: The tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the molecule or solvent.

    • Solution: Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.

  • Acid-Sensitive Functional Groups: If other acid-labile groups are present, standard strong acid conditions may not be suitable.

    • Solution: Consider milder deprotection methods, such as using trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂) in an aprotic solvent.

General Experimental Workflow

start Starting Material: tert-Butyl 2-oxo-1,8- diazaspiro[4.5]decane- 8-carboxylate deprotection Boc Deprotection (e.g., TFA or HCl/dioxane) start->deprotection alkylation N-Alkylation of Lactam (e.g., NaH, Alkyl Halide) start->alkylation coupling Amide Coupling (e.g., HATU, Carboxylic Acid) deprotection->coupling product1 Deprotected Spiro-Lactam deprotection->product1 reduction Lactam Reduction (e.g., LiAlH4) alkylation->reduction product2 N-Alkylated Product alkylation->product2 product3 Amide Coupled Product coupling->product3 product4 Reduced Spiro-Diamine reduction->product4

Caption: Potential reaction pathways for the target molecule.

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for the specific substrate and reaction scale.

Protocol 1: General Procedure for N-Alkylation of the Lactam
  • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq.) in anhydrous DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Boc Deprotection and Amide Coupling

Part A: Boc Deprotection

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2x) to remove residual TFA. The resulting amine salt is often used directly in the next step.

Part B: Amide Coupling

  • To a solution of the carboxylic acid (1.1 eq.) in DMF, add HATU (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of the crude amine TFA salt from Part A in DMF.

  • Stir the reaction at room temperature for 12-24 hours, or heat if necessary, monitoring the progress by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Lactam Reduction
  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2-3 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N-alkylated spiro-lactam (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.

  • Stir the resulting suspension at room temperature for 1 hour until a white precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify as needed by column chromatography or distillation.

References

Technical Support Center: tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate and related spirocyclic lactams. The information provided is based on established principles of organic synthesis, including Boc protection, lactam formation, and purification of spirocyclic systems.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound and its analogs typically involves a multi-step sequence. A common strategy involves the construction of a suitable piperidine precursor followed by an intramolecular cyclization to form the lactam ring. One possible, though not explicitly detailed for this specific molecule, synthetic approach could be derived from methods used for similar structures, such as the synthesis of tert-butyl-8-oxo-2-azaspiro[4.5]decane-2-formic acid ester. This could involve the reaction of a protected piperidone derivative to introduce a side chain that can be subsequently cyclized.

Q2: What are the most likely side reactions to occur during the synthesis?

A2: Several side reactions can occur during the synthesis of spiro-lactams like this compound. These can include:

  • Incomplete Boc Protection: If a Boc protection step is involved, incomplete reaction can lead to a mixture of protected and unprotected starting material.

  • Di-Boc Formation: In the case of a diamine precursor, over-protection can lead to the formation of a di-Boc protected species.

  • Oligomerization/Polymerization: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or oligomers.

  • Incomplete Cyclization: The intramolecular lactam formation may not go to completion, resulting in a mixture of the cyclic product and the linear precursor.

  • Formation of regioisomers: Depending on the synthetic route, the formation of isomeric spiro-lactam structures is a possibility.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the consumption of starting materials and the formation of the product. Staining with an appropriate agent (e.g., ninhydrin for free amines, potassium permanganate for oxidizable groups) can aid in visualization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the conversion of reactants and the mass of the product and any byproducts, helping to identify side reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used on aliquots from the reaction mixture to monitor the appearance of characteristic product peaks and the disappearance of starting material signals.

Q4: What are the recommended purification methods for this compound?

A4: Purification of the final compound and intermediates is typically achieved through:

  • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. The choice of eluent will depend on the polarity of the target compound and impurities. For basic compounds, adding a small amount of a basic modifier like triethylamine to the eluent can improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.

  • Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain high purity material, preparative HPLC can be employed.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of this compound and related compounds.

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Incomplete reactionExtend the reaction time and continue to monitor by TLC or LC-MS. Consider a moderate increase in temperature, but be mindful of potential side reactions.
Suboptimal reaction conditionsRe-evaluate the solvent, temperature, and stoichiometry of reagents. For intramolecular cyclizations, high dilution conditions can favor the desired reaction over intermolecular side reactions.
Degradation of starting materials or productEnsure the use of high-purity, dry reagents and solvents. Store sensitive compounds under an inert atmosphere and at an appropriate temperature.
Inefficient purificationOptimize the column chromatography conditions (eluent system, gradient) or consider an alternative purification method like recrystallization or preparative HPLC.
Issue 2: Presence of Multiple Spots on TLC / Peaks in LC-MS
Potential Cause Suggested Solution
Unreacted starting materialSee "Incomplete reaction" under Issue 1.
Formation of side products (e.g., di-Boc, oligomers)For di-Boc formation, carefully control the stoichiometry of the Boc-anhydride. For oligomerization, employ high dilution conditions during the cyclization step.
Isomer formationCharacterize the major and minor products using spectroscopic methods (NMR, MS) to identify any isomeric byproducts. Adjusting reaction conditions (e.g., temperature, catalyst) may influence the isomeric ratio.
Impure starting materialsEnsure the purity of all starting materials before use. Purify if necessary.

Experimental Protocols (General Procedures)

The following are generalized experimental protocols that may be adapted for the synthesis of this compound, based on synthetic strategies for similar compounds. Note: These are illustrative and may require optimization for the specific target molecule.

Protocol 1: Boc Protection of a Spiro-Diamine Precursor

This protocol describes the general procedure for the protection of a secondary amine with a Boc group.

Materials:

  • Spiro-diamine precursor

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the spiro-diamine precursor (1 equivalent) in DCM.

  • Add triethylamine (1.1 - 1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.1 equivalents) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Intramolecular Lactam Formation

This protocol outlines a general method for the cyclization of an amino ester to form a lactam.

Materials:

  • Amino ester precursor

  • A suitable base (e.g., sodium ethoxide, potassium tert-butoxide) or acid catalyst (e.g., p-toluenesulfonic acid) depending on the specific reaction mechanism.

  • An appropriate solvent (e.g., ethanol for basic conditions, toluene for azeotropic water removal under acidic conditions).

Procedure (Base-mediated):

  • Dissolve the amino ester precursor in anhydrous ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.1 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude lactam by column chromatography or recrystallization.

Visualizations

Below are diagrams representing key concepts and workflows relevant to the synthesis of this compound.

Synthesis_Workflow cluster_0 Synthesis Pathway Start Piperidone Precursor Step1 Side-chain Functionalization Start->Step1 Introduction of functional group Step2 Boc Protection Step1->Step2 Protection of secondary amine Step3 Intramolecular Cyclization (Lactam Formation) Step2->Step3 Formation of -lactam ring Step4 Purification Step3->Step4 Chromatography/ Recrystallization End This compound Step4->End

Caption: A generalized synthetic workflow for spiro-lactams.

Troubleshooting_Logic Problem Low Yield or Impure Product Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Purification Issues Problem->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Increase Temperature Cause1->Solution1b Solution2a Optimize Stoichiometry Cause2->Solution2a Solution2b Use High Dilution Cause2->Solution2b Solution3a Optimize Chromatography Cause3->Solution3a Solution3b Consider Recrystallization Cause3->Solution3b

Caption: A troubleshooting flowchart for common synthesis issues.

Technical Support Center: Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. The information is compiled from scientific literature and patents for structurally related compounds, offering guidance on potential challenges and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in synthesizing spirocyclic compounds like this compound?

A1: The synthesis of spiro-hydantoins and related spirocyclic structures can present several challenges. These may include low yields due to the formation of side products, the potential for polymerization of starting materials, and the use of hazardous reagents that require strict safety measures. Achieving high purity often necessitates careful optimization of reaction parameters such as temperature, reaction time, and the precise amounts of reagents used.[1]

Q2: How can I improve the yield of the spiro-core formation?

A2: To enhance the yield of the spiro intermediate, several factors in the reaction conditions can be adjusted. It is crucial to maintain the reaction temperature within the optimal range and consider extending the reaction time to ensure the reaction goes to completion. The quality of the reagents is also important; using fresh, high-purity starting materials can significantly impact the outcome. Additionally, using a slight excess of certain reagents can sometimes help to drive the reaction forward.[1]

Q3: What are the best practices for purifying polar, basic spiro-compounds?

A3: Compounds like this compound are often polar and basic, which can make purification challenging. For effective purification, techniques such as reverse-phase HPLC are powerful.[1] When using column chromatography with silica gel, which is acidic, the basic nature of the product can lead to streaking. To counteract this, a small amount of a basic modifier, such as triethylamine or ammonium hydroxide (typically 0.1-1%), can be added to the eluent.[1] Alternatively, using a different stationary phase like alumina can be beneficial.[1]

Q4: How should I store this compound and its intermediates?

A4: Amine-containing compounds, including the target molecule and its precursors, should be stored in a cool, dry environment, shielded from light and moisture to prevent degradation.[1] These compounds can be hygroscopic, so storage in a desiccator or under an inert atmosphere like argon or nitrogen is advisable.[1] For long-term stability, refrigeration may be suitable, depending on the specific compound's properties.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on reaction time optimization.

Issue Potential Cause Recommended Action
Low or No Product Formation - Reaction time is too short. - Reaction temperature is too low. - Degraded reagents or starting materials. - Incorrect stoichiometry. - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. - Gradually increase the reaction temperature in increments. - Use fresh, high-purity reagents and ensure starting materials are properly characterized. - Carefully re-check the molar equivalents of all reagents.
Formation of Multiple Byproducts - Reaction time is too long, leading to decomposition or side reactions. - Reaction temperature is too high. - Presence of impurities in starting materials or solvents. - Optimize the reaction time by monitoring the disappearance of the limiting reagent and the appearance of the product. - Lower the reaction temperature to improve selectivity. - Ensure all starting materials and solvents are of high purity.
Product is an Oil and Difficult to Isolate - The product may be highly polar and soluble in the aqueous phase during workup. - The product may not readily crystallize. - For water-soluble products, consider using a continuous liquid-liquid extractor. - Attempt to convert the product into a salt (e.g., hydrochloride) to facilitate crystallization and simplify handling. [1]
Streaking on Silica Gel TLC/Column - The basic nature of the amine in the product interacts strongly with the acidic silica gel. - Add a small percentage of a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the eluent. [1]- Use an alternative stationary phase such as alumina. [1]

Experimental Protocols

Step Reactants Solvent Temperature Reaction Time Notes
1 1,4-dioxaspiro[4.5]decan-8-one, p-methylsulfonylmethylisocyanitrile, potassium tert-butoxideGlycol dimethyl ether, Ethanol0-20 °CNot specified---
2 1,4-dioxaspiro[4.5]decane-8-carbonitrile, 1-bromo-2-chloroethane, lithium diisopropylamideToluene0-20 °C12.5 hours[2]---
3 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, Raney nickel, hydrogen, di-tert-butyl dicarbonateMethanol50 °C6 hours[2]---
4 tert-butyl-1,4-dioxa-10-aza-dispiro[4.2.4.2]tetradecane-10-carboxylate, pyridinium p-toluenesulfonateAcetone, Water70 °C15 hours[2]Deprotection step

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a spirocyclic compound, highlighting key decision points for optimization.

G General Synthetic Workflow and Optimization cluster_synthesis Synthesis cluster_monitoring In-Process Control cluster_workup Workup & Purification cluster_troubleshooting Troubleshooting A 1. Reagent Preparation (Check Purity) B 2. Reaction Setup (Solvent, Stoichiometry) A->B C 3. Reaction (Temperature, Time) B->C D 4. Monitor Progress (TLC, LC-MS) C->D D->C Incomplete Reaction (Increase time/temp) E 5. Quenching & Extraction D->E Reaction Complete F 6. Purification (Column Chromatography, Crystallization) E->F G 7. Product Characterization (NMR, MS) F->G H Low Yield? G->H I Impure Product? G->I H->B Optimize Stoichiometry H->C Optimize Temp/Time I->F Optimize Purification Method

Caption: General workflow for synthesis and optimization.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

G Troubleshooting Logic Flow Start Experiment Outcome Problem Identify Problem Start->Problem LowYield Low Yield Problem->LowYield No/Low Product ImpureProduct Impure Product Problem->ImpureProduct Byproducts Present CheckPurity Check Reagent Purity LowYield->CheckPurity CheckConditions Review Reaction Conditions (Time, Temp, Stoichiometry) LowYield->CheckConditions OptimizePurification Optimize Purification (Solvent System, Stationary Phase) ImpureProduct->OptimizePurification SideReactions Analyze for Side Reactions ImpureProduct->SideReactions CheckPurity->CheckConditions SideReactions->CheckConditions Adjust to minimize

References

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. The following information is designed to address specific issues that may be encountered during experimental work, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: A prevalent and logical synthetic approach involves a multi-step sequence starting from a commercially available and relatively inexpensive starting material such as N-Boc-4-piperidone. The general strategy involves the formation of a cyanohydrin, followed by hydrolysis to an α-hydroxy acid, which is then converted to an amino acid. Subsequent esterification and intramolecular cyclization yield the desired spiro-lactam.

Q2: What are the critical control points when scaling up this synthesis?

A2: Key parameters to monitor during scale-up include temperature control during the cyanohydrin formation, complete hydrolysis of the nitrile, efficient removal of water during the esterification and cyclization steps, and effective purification of the final product. Each of these stages presents unique challenges that can impact the overall yield and purity of the final compound.

Q3: How can I confirm the successful formation of the spiro-lactam structure?

A3: A combination of analytical techniques is recommended for structural confirmation. Proton and Carbon-13 NMR spectroscopy will show characteristic shifts for the spirocyclic core and the Boc-protecting group. High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition. For an unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.

Q4: What are the primary safety concerns associated with this synthesis?

A4: The use of cyanide in the initial step requires strict adherence to safety protocols, including working in a well-ventilated fume hood and having an appropriate quenching agent readily available. Additionally, many of the reagents and solvents used are flammable and may be irritating to the skin and eyes, necessitating the use of appropriate personal protective equipment (PPE).

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound, presented in a question-and-answer format to directly address experimental challenges.

Problem Possible Cause(s) Recommended Solution(s)
Low yield in the Strecker reaction (cyanohydrin formation) Incomplete reaction; side reactions due to elevated temperature.Ensure the reaction is carried out at a low temperature (e.g., 0-5 °C) to minimize side reactions. Monitor the reaction progress by TLC or LC-MS to ensure completion. Use a slight excess of the cyanide source.
Incomplete hydrolysis of the nitrile to the carboxylic acid Insufficient reaction time or concentration of the acid/base.Increase the reaction time and/or the concentration of the hydrolyzing agent (e.g., concentrated HCl or NaOH). Ensure adequate heating to drive the reaction to completion.
Formation of byproducts during intramolecular cyclization Presence of water leading to hydrolysis of the ester or starting materials; incorrect reaction temperature.Ensure all reagents and solvents are anhydrous. Use a Dean-Stark apparatus or molecular sieves to remove water formed during the reaction. Optimize the reaction temperature; too low may result in a slow reaction, while too high may lead to decomposition or side reactions.
Difficulty in purifying the final product Presence of closely related impurities or unreacted starting materials.Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to separate the desired product from impurities. Recrystallization from a suitable solvent system can also be an effective purification method.
Boc-group deprotection during acidic workup or purification Exposure to strong acidic conditions.Use milder acidic conditions for workup where possible. If using silica gel chromatography, consider neutralizing the silica gel with a small amount of triethylamine in the eluent to prevent on-column deprotection.

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound is outlined below. This protocol is based on established synthetic methodologies for similar spiro-lactam structures.

Step 1: Synthesis of tert-Butyl 4-cyano-4-hydroxy-1-piperidinecarboxylate

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C, sodium cyanide (1.1 eq) dissolved in a minimal amount of water is added dropwise. The reaction mixture is then acidified carefully with a solution of sodium bisulfite or acetic acid to generate HCN in situ. The reaction is stirred at 0-5 °C and monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

Step 2: Hydrolysis to tert-Butyl 4-(carboxymethyl)amino-4-piperidinecarboxylate

The cyanohydrin from the previous step is subjected to acidic hydrolysis using concentrated hydrochloric acid under reflux. This step hydrolyzes the nitrile to a carboxylic acid and the hydroxyl group is converted to an amine via a Ritter-type reaction followed by hydrolysis. The reaction progress is monitored until completion.

Step 3: Esterification of the Carboxylic Acid

The resulting amino acid is then esterified, for example, by reacting it with methanol in the presence of a catalyst like thionyl chloride or a strong acid at reflux to form the methyl ester.

Step 4: Intramolecular Cyclization to form this compound

The amino ester is then subjected to intramolecular cyclization. This is typically achieved by heating the compound in a high-boiling point solvent such as toluene or xylene, often with a catalytic amount of a base or acid to facilitate the lactam formation. The removal of the alcohol byproduct (e.g., methanol) drives the reaction to completion. The final product is then purified by column chromatography.

Quantitative Data Summary

The following table summarizes hypothetical but realistic quantitative data for the proposed synthetic route. Actual results may vary depending on the specific reaction conditions and scale.

Step Reactant Reagent/Catalyst Solvent Temp (°C) Time (h) Yield (%)
1N-Boc-4-piperidoneNaCN, NaHSO₃Methanol/Water0-54-685-95
2Cyanohydrin intermediateConc. HClWater100-11012-2470-80
3Amino acid intermediateMethanol, SOCl₂Methanol656-880-90
4Amino ester intermediateTolueneToluene1108-1260-75

Visualizations

The following diagrams illustrate the proposed experimental workflow and a troubleshooting decision tree for the synthesis.

experimental_workflow start N-Boc-4-piperidone step1 Step 1: Cyanohydrin Formation start->step1 NaCN, H+ step2 Step 2: Hydrolysis step1->step2 Conc. HCl, Heat step3 Step 3: Esterification step2->step3 MeOH, SOCl2 step4 Step 4: Intramolecular Cyclization step3->step4 Heat, Toluene end_product This compound step4->end_product

Caption: Proposed synthetic workflow for this compound.

troubleshooting_tree start Low Overall Yield check_step1 Analyze Step 1 Yield start->check_step1 step1_ok Yield >85%? check_step1->step1_ok check_step2 Analyze Step 2 Yield step2_ok Yield >70%? check_step2->step2_ok check_step3 Analyze Step 3 Yield step3_ok Yield >80%? check_step3->step3_ok check_step4 Analyze Step 4 Yield step4_ok Yield >60%? check_step4->step4_ok step1_ok->check_step2 Yes troubleshoot1 Optimize Cyanohydrin Formation: - Check temperature control - Verify reagent purity step1_ok->troubleshoot1 No step2_ok->check_step3 Yes troubleshoot2 Optimize Hydrolysis: - Increase reaction time/acid concentration - Ensure efficient heating step2_ok->troubleshoot2 No step3_ok->check_step4 Yes troubleshoot3 Optimize Esterification: - Ensure anhydrous conditions - Check catalyst activity step3_ok->troubleshoot3 No troubleshoot4 Optimize Cyclization: - Ensure anhydrous conditions - Optimize temperature and time step4_ok->troubleshoot4 No

Caption: Troubleshooting decision tree for low yield in the synthesis.

Technical Support Center: Synthesis of Spiro[4.5]decane Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro[4.5]decane systems. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of spiro[4.5]decane systems?

A1: The synthesis of spiro[4.5]decane scaffolds presents several key challenges. A primary difficulty is the construction of the quaternary spirocyclic carbon center, which can be sterically hindered.[1] Achieving high stereoselectivity (both diastereoselectivity and enantioselectivity) at this new stereocenter is a significant hurdle.[2][3] Many synthetic routes can suffer from low yields due to competing side reactions, the formation of byproducts, or polymerization of starting materials.[4] Furthermore, the purification of final products, which can be polar or basic, often proves difficult.[4] Finally, some spiro[4.5]decane systems, particularly spiroketals, can be prone to isomerization under mild acidic conditions, complicating their synthesis and isolation.[3]

Q2: How can I achieve better stereocontrol during the formation of the spiro[4.5]decane core?

A2: Achieving high stereoselectivity is a central challenge. Several strategies can be employed:

  • Catalyst Selection: The choice of catalyst is critical. Chiral catalysts, such as BINOL-derived phosphoric acids or palladium-based complexes, have been successfully used to induce high diastereoselectivity and enantioselectivity.[2]

  • Reaction Conditions: Temperature can significantly influence stereochemical outcomes. For instance, reductions of ketone precursors with reagents like L-Selectride® have shown temperature-dependent stereoselectivity.[1]

  • Substrate Control: Utilizing substrates with inherent chirality or installing chiral auxiliaries can effectively guide the stereochemical course of the spirocyclization reaction.

  • Kinetically vs. Thermodynamically Controlled Reactions: For systems like spiroketals, it's important to understand whether the reaction is under kinetic or thermodynamic control. While many natural products exist as the most thermodynamically stable isomer, achieving a less stable, kinetically favored product requires carefully controlled, non-equilibrating conditions.[3][5]

Q3: What are some of the most effective modern synthetic strategies for constructing the spiro[4.5]decane framework?

A3: A variety of methods have been developed, each with its own advantages:

  • [3+2] Cycloaddition Reactions: These reactions, particularly when employing synergistic photocatalysis and organocatalysis, offer a green and highly diastereoselective route to functionalized spiro[4.5]decanes under mild conditions.[2]

  • Claisen Rearrangement: The Claisen rearrangement provides a powerful method for stereocontrolled synthesis, capable of transforming bicyclic precursors into fully functionalized spiro[4.5]decanes in a single step with excellent yield and stereoselectivity.[1]

  • Ring-Closing Metathesis (RCM): RCM is a key strategy for forming one of the rings in the spiro system and has been applied to the formal synthesis of natural products like acorone.[1][6]

  • Oxidative Cleavage: A stereoselective approach involves the oxidative cleavage of the double bond in readily available tricyclic systems to generate the spiro[4.5]decane core.[7]

  • Dearomatization Spirocyclization: This strategy utilizes tandem reactions, such as trifluoromethylation followed by radical-induced phenol dearomatization, to access CF₃-substituted spiro[4.5]decanes.[8]

Q4: My target compound is a polar, basic amine-containing spiro[4.5]decane, and purification is proving difficult. What can I do?

A4: Purifying polar, basic compounds can be challenging due to their interaction with silica gel.

  • Chromatography Modifiers: When using silica gel column chromatography, streaking and poor separation are common. Adding a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonium hydroxide, to your eluent can significantly improve peak shape and separation.[4]

  • Alternative Stationary Phases: If silica is problematic, consider using a different stationary phase like alumina, which is less acidic.

  • Reverse-Phase HPLC: For highly polar compounds, reverse-phase HPLC is often the most effective purification method. Optimizing the gradient of water and an organic solvent (like acetonitrile), both containing a small amount of an acid modifier like trifluoroacetic acid (TFA), can ensure protonation of the amines and lead to sharp, well-resolved peaks.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

If your reaction is resulting in low yields or failing to produce the desired product, consult the following guide and the troubleshooting workflow diagram.

Symptom / Observation Potential Cause Suggested Solution
No reaction observed (starting material remains) Impure starting materials or degraded reagents.Verify the purity of your starting materials via NMR or other analytical techniques. Use fresh, high-purity reagents; some should be distilled or purified immediately before use.[4][9]
Incorrect reaction temperature (too low).Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.[9]
Insufficient reaction time.Extend the reaction time, taking aliquots periodically to check for product formation and potential decomposition.[4]
Formation of tarry byproducts or polymer Reaction concentration is too high.Run the reaction at a lower concentration.[9]
Reaction temperature is too high.Lower the reaction temperature. Consider if the reaction is highly exothermic and requires better temperature control.
Incorrect order of reagent addition.Review the experimental protocol and ensure reagents are added in the correct sequence and at the appropriate rate.[9]
Multiple spots on TLC, low yield of desired product Competing side reactions are occurring.Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. Consider using protecting groups for reactive functionalities not involved in the spirocyclization.
Product instability during workup.Your product may be sensitive to acid, base, or water used during the workup. Test the stability of your product by exposing a small sample to the workup conditions and monitoring by TLC.[10] If instability is confirmed, devise a milder workup procedure.

Troubleshooting Workflow for Low Reaction Yields

G start Low Yield Observed check_sm Verify Purity of Starting Materials & Reagents start->check_sm impure Impure/Degraded check_sm->impure Check purify Purify/Replace Reagents & Repeat Reaction impure->purify Yes pure Pure impure->pure No purify->check_sm check_conditions Review Reaction Conditions (Temp, Time, Conc.) pure->check_conditions conditions_wrong Suboptimal? check_conditions->conditions_wrong optimize Systematically Optimize: - Temperature - Reaction Time - Concentration conditions_wrong->optimize Yes conditions_ok Optimal conditions_wrong->conditions_ok No optimize->check_conditions check_workup Investigate Workup & Purification Steps conditions_ok->check_workup workup_issue Product Loss/ Decomposition? check_workup->workup_issue modify_workup Modify Workup: - Use milder quench - Check aqueous layer - Avoid unstable pH workup_issue->modify_workup Yes workup_ok No Loss Detected workup_issue->workup_ok No modify_workup->check_workup end_point Consult Literature for Alternative Synthetic Route workup_ok->end_point

Caption: Decision tree for troubleshooting low yields in spiro[4.5]decane synthesis.

Problem 2: Poor or Incorrect Stereoselectivity

Controlling the three-dimensional arrangement of atoms is paramount in modern synthesis. If your reaction provides a low diastereomeric ratio (d.r.) or the wrong isomer, consider the following points.

Symptom / Observation Potential Cause Suggested Solution
Low diastereomeric ratio (d.r.) Reaction is under thermodynamic control, leading to a mixture of stable isomers.To favor a kinetic product, run the reaction at a lower temperature with a non-equilibrating catalyst or conditions.[3]
Catalyst is inefficient or absent.In catalyzed reactions, the absence of the catalyst often leads to reduced stereoselectivity.[2] Ensure the catalyst is active and used in the correct loading. Consider screening a panel of different catalysts (e.g., different chiral acids or metal ligands).
Insufficient steric or electronic differentiation in the substrate.Modify the substrate to increase steric bulk or introduce directing groups that can guide the approach of the reagents.
Formation of the wrong diastereomer Incorrect catalyst or chiral auxiliary used.Ensure you are using the correct enantiomer of the catalyst or auxiliary for the desired product stereochemistry.
Reaction mechanism is different than predicted.Re-evaluate the reaction mechanism. Computational studies (DFT) can sometimes shed light on the transition states leading to different stereoisomers.[11]

Experimental Protocols

Below are detailed methodologies for key synthetic strategies cited in the literature.

Protocol 1: Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones via [3+2] Cycloaddition

This protocol is adapted from a method utilizing synergistic photocatalysis and organocatalysis.[2]

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-methylene-tetrahydronaphthalen-1-one (0.2 mmol, 1.0 equiv.), N-cyclopropylaniline (0.3 mmol, 1.5 equiv.), and a BINOL-derived phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Solvent and Conditions: Add anhydrous solvent (e.g., CH₂Cl₂, 2.0 mL) under an inert atmosphere (e.g., Argon).

  • Reaction Execution: Stir the mixture at a specified temperature (e.g., 30 °C) and irradiate with a blue LED lamp (e.g., 455 nm). Monitor the reaction progress by TLC.

  • Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to yield the desired 2-amino-spiro[4.5]decane-6-one.

  • Data Summary: The following table summarizes results from this type of reaction.

EntryCatalystSolventYield (%)d.r.
1Chiral Phosphoric Acid ACH₂Cl₂88%99:1
2Chiral Phosphoric Acid BToluene75%95:5
3NoneCH₂Cl₂60%60:40
(Data is representative based on findings in the cited literature[2])
Protocol 2: Stereoselective Synthesis of Spiro[4.5]decanes via Oxidative Cleavage

This protocol is based on the oxidative cleavage of a tricyclic olefin precursor.[7]

  • Step 1: Dihydroxylation: Dissolve the tricyclic olefin precursor (e.g., compound 6 from the reference, 1.0 equiv.) in a solvent mixture (e.g., acetone/water). Add 4-methylmorpholine N-oxide (NMO) (1.2 equiv.) followed by a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%).

  • Reaction Execution: Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude diol.

  • Step 2: Oxidative Cleavage: Dissolve the crude diol in a suitable solvent (e.g., CH₂Cl₂). Add silica-supported sodium periodate (NaIO₄) (e.g., 1.5 equiv.) and stir the mixture vigorously.

  • Monitoring and Purification: Monitor the reaction by TLC. Upon completion, filter off the silica support and wash with the solvent. Concentrate the filtrate to obtain the crude spiro[4.5]decane product, which can be further purified by column chromatography.

General Synthetic Workflow

G cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification cluster_3 Analysis start_mat Starting Materials (e.g., Ketone, Alkene) setup Reaction Setup (Inert Atmosphere, Solvent) start_mat->setup reagents Reagents & Catalyst (Purified/Verified) reagents->setup reaction Spirocyclization (e.g., Cycloaddition, RCM) Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup (Quench, Extraction) reaction->workup purification Purification (Column Chromatography, HPLC, Recrystallization) workup->purification product Pure Spiro[4.5]decane purification->product analysis Characterization (NMR, MS, X-ray) product->analysis

Caption: A generalized experimental workflow for the synthesis of spiro[4.5]decane systems.

References

Technical Support Center: Purification of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering purification issues with tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

Troubleshooting Guides

This section addresses specific problems that may arise during the purification of this compound.

Issue 1: Poor Separation or Tailing during Silica Gel Chromatography

Question: My product is streaking or tailing on the silica gel column, leading to poor separation from impurities. What can I do?

Answer: Tailing of amine-containing compounds on silica gel is a common issue due to the interaction between the basic nitrogen atoms and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this problem:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, into the eluent can neutralize the acidic sites on the silica gel, significantly improving peak shape.

    ParameterRecommendation
    Modifier Triethylamine (TEA)
    Concentration 0.1 - 1% (v/v) in the mobile phase
  • Solvent System Optimization: A thorough optimization of the mobile phase can enhance separation. Experiment with different solvent systems and gradients.

    Solvent SystemPolarityTypical Ratio (v/v)
    Dichloromethane/MethanolPolar100:1 to 95:5
    Ethyl Acetate/HexaneModerately PolarGradient from 10% to 50% Ethyl Acetate
  • Use of Deactivated Silica Gel: Commercially available deactivated silica gel or alumina can be used as the stationary phase to minimize interactions with basic compounds.

A general workflow for troubleshooting poor separation is outlined below:

G start Poor Separation/ Tailing Observed add_tea Add 0.5% TEA to Eluent start->add_tea optimize_solvent Optimize Solvent System (e.g., DCM/MeOH) add_tea->optimize_solvent If tailing persists good_separation Good Separation Achieved add_tea->good_separation If successful change_stationary Switch to Deactivated Silica or Alumina optimize_solvent->change_stationary If separation is still poor optimize_solvent->good_separation If successful change_stationary->good_separation If successful

Caption: Troubleshooting workflow for poor chromatographic separation.
Issue 2: Product Fails to Crystallize or "Oils Out"

Question: I am attempting to purify my compound by recrystallization, but it either remains in solution or separates as an oil. How can I induce crystallization?

Answer: "Oiling out" is a common problem in recrystallization where the compound comes out of solution above its melting point, forming a liquid phase instead of solid crystals. Here are some techniques to overcome this:

  • Solvent System Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. Often, a binary solvent system (a "solvent" and an "anti-solvent") is effective.

Common Solvent Systems for N-Boc Compounds
Ethyl Acetate / Hexanes
Dichloromethane / Hexanes
Acetone / Water
Methanol / Water
  • Controlled Cooling: Slow cooling is crucial for the formation of well-defined crystals. Rapid cooling often leads to precipitation of an amorphous solid or oil. Allow the hot solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer.

  • Seeding: Introducing a seed crystal of the pure compound to the cooled, saturated solution can initiate crystallization. If no seed crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.

  • Reduce Solvent Volume: If the compound is too soluble, carefully evaporate some of the solvent to increase the concentration and then attempt to cool and crystallize again.

The logical steps to address oiling out are shown in the following diagram:

G start Compound 'Oils Out' during Recrystallization check_solvent Re-evaluate Solvent System start->check_solvent slow_cooling Ensure Slow Cooling check_solvent->slow_cooling successful_crystallization Crystals Form check_solvent->successful_crystallization With new solvent seed_crystal Introduce a Seed Crystal slow_cooling->seed_crystal If still an oil slow_cooling->successful_crystallization If successful seed_crystal->successful_crystallization If successful

Caption: Troubleshooting guide for recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurities in your crude this compound will largely depend on the synthetic route employed. Based on common synthetic pathways for similar spirocyclic diamines, potential impurities include:

  • Unreacted Starting Materials: Depending on the specific synthesis, this could include precursors to the spirocyclic core.

  • Partially Reacted Intermediates: In a multi-step synthesis, intermediates from earlier steps may be present if the reactions did not go to completion.

  • Byproducts of Boc Protection: Although generally a clean reaction, the use of di-tert-butyl dicarbonate ((Boc)₂O) can sometimes lead to the formation of t-butylated byproducts if nucleophilic functional groups are present.

  • Over-alkylation or Di-Boc Protected Species: In some cases, reaction conditions might favor the formation of undesired side products.

Q2: What is the recommended protocol for silica gel chromatography of this compound?

A2: A general protocol for the purification of this compound by silica gel chromatography is as follows:

Experimental Protocol: Silica Gel Flash Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM).

  • Column Packing: Pack a flash chromatography column with silica gel (230-400 mesh) using a slurry of 5% ethyl acetate in hexanes.

  • Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin elution with 5% ethyl acetate in hexanes. Gradually increase the polarity of the eluent, for example, to 20%, 30%, and then 50% ethyl acetate in hexanes. Add 0.5% triethylamine (TEA) to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC).

  • Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an effective alternative for purifying polar and water-soluble compounds. A typical eluent system would be a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, for a compound with a Boc-protecting group, acidic conditions should be used with caution as they can lead to deprotection.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final product should be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity by peak area and confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

TechniquePurposeExpected Result for Pure Product
¹H NMRStructural ConfirmationSpectrum consistent with the expected structure
¹³C NMRStructural ConfirmationCorrect number of signals with appropriate chemical shifts
LC-MSPurity and MW ConfirmationSingle major peak with the correct mass-to-charge ratio
HPLCQuantitative PurityPurity ≥ 95% (or as required)

Below is a diagram illustrating the general workflow for purification and analysis:

G crude_product Crude Product chromatography Silica Gel Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization analysis Purity Analysis (NMR, LC-MS, HPLC) chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product

Caption: General workflow for purification and analysis.

preventing decomposition of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is designed to help prevent the decomposition of this compound during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For extended storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric components.[2]

Q2: What are the primary causes of decomposition for this compound?

A2: The primary causes of decomposition are exposure to acidic conditions, elevated temperatures, and moisture.[2] The tert-butyloxycarbonyl (Boc) protecting group is particularly susceptible to cleavage under acidic conditions.[2][3][4] The lactam ring may also be susceptible to hydrolysis under strongly acidic or basic conditions, especially at higher temperatures.

Q3: Is this compound stable in common organic solvents?

A3: The compound is generally stable in anhydrous, neutral, or basic organic solvents at room temperature.[2] However, care should be taken with solvents that may contain acidic impurities (e.g., some grades of dichloromethane or chloroform) or residual water.

Q4: Can I heat this compound?

A4: It is advisable to avoid prolonged exposure to high temperatures. The Boc group can be thermally labile at temperatures above 85-90°C, which can lead to deprotection.[2] If heating is necessary for a reaction, it should be done for the shortest possible time and at the lowest effective temperature.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low purity observed after storage Improper storage conditions (exposure to light, moisture, or air).Store the compound at 2-8°C in a tightly sealed container, preferably under an inert atmosphere and protected from light.[1][2]
Contamination with acidic impurities.Ensure all storage containers are clean and free of acidic residue.
Decomposition during a reaction Presence of acidic reagents or byproducts.Use non-acidic conditions whenever possible. If an acid is required, consider using milder acids or running the reaction at a lower temperature.
High reaction temperature.Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.[2]
Presence of water in the reaction mixture.Use anhydrous solvents and reagents. If necessary, dry the solvents before use.
Formation of an unexpected byproduct Cleavage of the Boc protecting group.This can occur due to acidic conditions or high temperatures. The resulting free amine can then react further. To avoid this, maintain neutral or basic conditions and moderate temperatures.
Alkylation of the deprotected amine.The tert-butyl cation formed during Boc deprotection can alkylate nucleophilic sites on the molecule or other reactants.[3]

Experimental Protocols

Protocol 1: General Handling and Dissolution

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Handle the compound in a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen).

  • Use anhydrous solvents for dissolution.

  • If the solution is to be stored, keep it at a low temperature (0-4°C) and under an inert atmosphere.

Protocol 2: Monitoring for Decomposition by Thin-Layer Chromatography (TLC)

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate: Use a silica gel TLC plate.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1) is a good starting point. The polarity can be adjusted as needed.

  • Spotting: Spot the sample on the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or ninhydrin for the deprotected amine).

  • Interpretation: The appearance of a new, more polar spot (lower Rf value) may indicate decomposition, particularly the formation of the deprotected amine.

Visualizations

Logical Relationship for Preventing Decomposition

Refrigerate (2-8°C) Refrigerate (2-8°C) Stable Compound Stable Compound Refrigerate (2-8°C)->Stable Compound Protect from Light Protect from Light Protect from Light->Stable Compound Protect from Moisture Protect from Moisture Protect from Moisture->Stable Compound Inert Atmosphere Inert Atmosphere Inert Atmosphere->Stable Compound Avoid Strong Acids Avoid Strong Acids Avoid Strong Acids->Stable Compound Avoid High Temperatures Avoid High Temperatures Avoid High Temperatures->Stable Compound Use Anhydrous Solvents Use Anhydrous Solvents Use Anhydrous Solvents->Stable Compound Successful Experiment Successful Experiment Stable Compound->Successful Experiment Decomposition Decomposition Failed Experiment Failed Experiment Decomposition->Failed Experiment

Caption: Key factors for maintaining the stability of the compound.

Hypothetical Decomposition Pathway

A This compound B Deprotected Amine (2-oxo-1,8-diazaspiro[4.5]decane) A->B Acid (H+) or Heat (Δ) C tert-Butyl Cation A->C Acid (H+) or Heat (Δ) E Hydrolyzed Lactam A->E Strong Acid/Base + H2O D Isobutylene + H+ C->D Start Start Dissolve Compound Dissolve Compound Start->Dissolve Compound Spot on TLC Plate Spot on TLC Plate Dissolve Compound->Spot on TLC Plate Develop TLC Develop TLC Spot on TLC Plate->Develop TLC Visualize Spots Visualize Spots Develop TLC->Visualize Spots Analyze Results Analyze Results Visualize Spots->Analyze Results Single Spot Single Spot Analyze Results->Single Spot  Stable Multiple Spots Multiple Spots Analyze Results->Multiple Spots Decomposition End End Single Spot->End Multiple Spots->End

References

Technical Support Center: Synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, with a focus on alternative catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What are the conventional catalysts used for the synthesis of the 1,8-diazaspiro[4.5]decan-2-one core?

A1: The formation of the 1,8-diazaspiro[4.5]decan-2-one core typically involves an intramolecular cyclization. Acid catalysts are commonly employed to facilitate this step. A frequently used catalyst is p-toluenesulfonic acid (p-TsOH) in a suitable solvent like toluene, often with heating to remove water azeotropically.[1]

Q2: Are there any metal-based alternative catalysts that have been reported for similar diazaspiro[4.5]decane syntheses?

A2: Yes, palladium-based catalysts have been utilized in the synthesis of diazaspiro[4.5]decane scaffolds. For instance, a combination of Pd(OAc)₂ and PPh₃ has been used in a domino reaction to construct diazaspiro[4.5]decanes with exocyclic double bonds.[2] While this specific example does not produce the 2-oxo functionality, it suggests that palladium catalysis could be a viable area of exploration for alternative synthetic routes.

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: Common side reactions in the synthesis of spiro-lactams include the formation of polymers, especially if the reaction is not sufficiently dilute. Incomplete cyclization can lead to the isolation of the linear amino acid precursor. Epimerization at stereocenters adjacent to carbonyl groups can also be a concern under harsh acidic or basic conditions.

Q4: How can I effectively monitor the progress of the reaction?

A4: The progress of the intramolecular cyclization can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (the linear amino acid precursor) and the appearance of the product spot. Further confirmation can be obtained using techniques like LC-MS to track the mass of the desired product.

Q5: What are the recommended purification methods for this compound?

A5: The purification of the final product, which contains a Boc-protecting group, is typically achieved through column chromatography on silica gel.[3][4] The polarity of the eluent can be adjusted based on the polarity of the starting materials and byproducts. Given that the target molecule is a lactam with a protected amine, it is expected to be moderately polar.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to no product formation 1. Ineffective catalyst. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Presence of water in the reaction mixture.1. Screen alternative acid catalysts (e.g., CSA, TFA). 2. Gradually increase the reaction temperature while monitoring for decomposition. 3. Extend the reaction time and monitor by TLC or LC-MS. 4. Use a Dean-Stark apparatus to remove water azeotropically, especially for acid-catalyzed cyclizations.
Formation of multiple byproducts 1. Decomposition of starting material or product at high temperatures. 2. Side reactions such as intermolecular condensation.1. Attempt the reaction at a lower temperature for a longer duration. 2. Perform the reaction under more dilute conditions to favor intramolecular cyclization.
Difficulty in purifying the product 1. Co-elution of the product with starting material or byproducts. 2. The product is an oil and does not crystallize.1. Optimize the solvent system for column chromatography. Consider using a gradient elution. 2. If the product is an oil, try to form a salt (e.g., with HCl) to induce crystallization.
Loss of the Boc protecting group 1. Use of strong acidic conditions for cyclization.1. Use a milder acid catalyst or a non-acidic catalytic system. 2. If strong acid is necessary, consider adding the Boc group after the cyclization step.[3]

Data Presentation: Comparison of Catalytic Systems for Spiro-Lactam Formation

While specific data for alternative catalysts for the target molecule is limited, the following table provides a general comparison of catalyst types that can be explored for the key intramolecular cyclization step, based on literature for related transformations.

Catalyst Type Examples Typical Reaction Conditions Advantages Potential Disadvantages
Brønsted Acids p-TsOH, CSA, TFAToluene, reflux with Dean-StarkReadily available, relatively inexpensive.Can lead to side reactions, potential for Boc-group removal.[1][3]
Lewis Acids Sc(OTf)₃, In(OTf)₃Dichloromethane, room temp. to refluxCan be milder than Brønsted acids.More expensive, may require anhydrous conditions.
Palladium Catalysts Pd(OAc)₂, Pd(PPh₃)₄Toluene or Dioxane, elevated temp.Can enable novel reaction pathways.[2]Catalyst cost, ligand sensitivity, potential for metal contamination.

Experimental Protocols

The following is a generalized experimental protocol for the intramolecular cyclization to form a 1,8-diazaspiro[4.5]decan-2-one core, which can be adapted for the synthesis of this compound.

Protocol: Acid-Catalyzed Intramolecular Cyclization

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the linear amino acid precursor (1.0 eq) and a suitable solvent (e.g., toluene, 0.05 M).

  • Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 eq).

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for Catalyst Screening

experimental_workflow Workflow for Catalyst Screening in Spiro-Lactam Synthesis cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Purification cluster_results Results start Synthesize Linear Amino Acid Precursor catalyst_a Acid Catalyst (e.g., p-TsOH) start->catalyst_a catalyst_b Alternative Catalyst 1 (e.g., Lewis Acid) start->catalyst_b catalyst_c Alternative Catalyst 2 (e.g., Palladium Complex) start->catalyst_c monitoring Monitor Reaction by TLC/LC-MS catalyst_a->monitoring catalyst_b->monitoring catalyst_c->monitoring workup Aqueous Work-up monitoring->workup purification Column Chromatography workup->purification characterization Characterize Product (NMR, HRMS) purification->characterization yield_comparison Compare Yields and Purity characterization->yield_comparison

Caption: A logical workflow for screening alternative catalysts for the synthesis.

Troubleshooting Logic Diagram

troubleshooting_logic Troubleshooting Low Yield in Spiro-Lactam Synthesis start Low Product Yield check_sm Is Starting Material Consumed? start->check_sm check_byproducts Are there significant byproducts? check_sm->check_byproducts Yes no_reaction Increase Temperature/ Reaction Time/ Change Catalyst check_sm->no_reaction No decomposition Decrease Temperature/ Use Milder Catalyst check_byproducts->decomposition Yes purification_issue Optimize Purification Method check_byproducts->purification_issue No success Improved Yield no_reaction->success decomposition->success purification_issue->success

Caption: A decision tree for troubleshooting low product yields.

References

Validation & Comparative

A Comparative Guide to the Characterization of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate and its closely related derivatives. The spirocyclic scaffold of diazaspiro[4.5]decanes is a prominent feature in medicinal chemistry, offering a unique three-dimensional architecture that can enhance target specificity and improve pharmacokinetic properties. This document summarizes key physicochemical and spectroscopic data to aid in the identification and differentiation of these compounds, provides representative experimental protocols, and visualizes a general synthetic workflow.

Physicochemical Properties: A Comparative Overview

The following table outlines the key computed physicochemical properties of this compound and its structural isomers. These values, sourced from PubChem, are valuable for predicting the behavior of these compounds in various experimental settings.[1][2]

PropertyThis compoundtert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylatetert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Molecular Formula C₁₃H₂₂N₂O₃C₁₃H₂₂N₂O₃C₁₃H₂₂N₂O₃
Molecular Weight 254.33 g/mol 254.33 g/mol 254.33 g/mol
XLogP3 0.90.80.7
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 111
Exact Mass 254.163042 g/mol 254.163042 g/mol 254.163042 g/mol
Topological Polar Surface Area 58.6 Ų58.6 Ų58.6 Ų

Spectroscopic Data Comparison

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (film, νₘₐₓ cm⁻¹)HRMS (ESI-TOF) [M+Na]⁺
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate 3.79–3.71 (m, 1H), 3.58–3.46 (m, 2H), 3.40–3.31 (m, 1H), 3.31–3.23 (m, 1H), 1.97–1.85 (m, 1H), 1.88–1.69 (m, 5H), 1.66–1.56 (m, 1H), 1.44 (s, 9H)[3]154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5[3]2969, 2874, 1689, 1478, 1454, 1391, 1364, 1251, 1168[3]Not Available
tert-Butyl 2-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate 3.87–3.78 (m, 1H), 3.73–3.63 (m, 2H), 3.40–3.26 (m, 2H), 1.99–1.73 (m, 4H), 1.67–1.48 (m, 3H), 1.46 (s, 9H), 1.45–1.32 (m, 1H)[3]155.0, 79.3, 62.8, 56.9, 46.4, 31.0, 30.6, 29.3, 28.7, 23.6[3]3428, 2971, 2872, 1692, 1478, 1366, 1251, 1169[3]Not Available
tert-Butyl 2-(tert-butyl)-2,8-diazaspiro[4.5]decane-8-carboxylate 3.87–3.78 (m, 1H), 3.36–3.23 (m, 2H), 2.00–1.73 (m, 3H), 1.72–1.65 (m, 1H), 1.65–1.57 (m, 1H), 1.46 (s, 9H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H)[3]154.5, 79.2, 54.6, 48.6, 45.9, 32.9, 30.4, 28.9, 23.4[3]2956, 2871, 1691, 1477, 1364, 1248, 1169[3]264.19340 (calcd. for C₁₄H₂₇NNaO₂)[3]

Experimental Protocols

The following are representative protocols for the synthesis and characterization of diazaspiro[4.5]decane derivatives, adapted from literature procedures for similar compounds.

General Synthesis of this compound Derivatives

A common route to this class of compounds involves a multi-step synthesis starting from a suitable piperidone derivative.

Step 1: Synthesis of the Spirocyclic Precursor

A solution of N-Boc-4-piperidone and a suitable amine in a solvent such as methanol is treated with a reducing agent like sodium cyanoborohydride. The reaction is stirred at room temperature until completion, followed by an aqueous workup and extraction with an organic solvent. The crude product is then purified by column chromatography.

Step 2: Lactam Formation

The resulting amino ester is then subjected to cyclization to form the lactam ring. This can be achieved by heating the compound in a high-boiling point solvent such as toluene or xylene, often with a catalytic amount of acid or base. The reaction progress is monitored by TLC or LC-MS. After completion, the solvent is removed under reduced pressure, and the product is purified by crystallization or column chromatography.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are typically recorded on an FTIR spectrometer using KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an ESI-TOF mass spectrometer to confirm the elemental composition of the synthesized compounds.

Synthetic and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization start N-Boc-4-piperidone reductive_amination Reductive Amination (e.g., with an amino ester, NaBH3CN) start->reductive_amination 1. spiro_precursor Spirocyclic Amino Ester Intermediate reductive_amination->spiro_precursor 2. lactamization Lactam Formation (Thermal or Catalytic Cyclization) spiro_precursor->lactamization 3. target tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane -8-carboxylate Derivative lactamization->target 4. purification Purification (Column Chromatography, Crystallization) target->purification 5. Purification nmr NMR Spectroscopy (1H, 13C) ir IR Spectroscopy final_product Pure Characterized Product ms Mass Spectrometry (HRMS) purification->nmr purification->ir purification->ms

Caption: General workflow for the synthesis and characterization of the target compounds.

References

A Comparative Guide to Spirocyclic Scaffolds: Spotlight on tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced therapeutic potential is unceasing. Spirocyclic scaffolds have emerged as a particularly promising class of compounds, offering a unique three-dimensional geometry that can lead to improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate and its closely related isomers, with a focus on their application in drug discovery, supported by available experimental data.

While direct biological data for this compound is not extensively available in the public domain, a wealth of information exists for its isomeric counterpart, the 2,8-diazaspiro[4.5]decan-1-one scaffold. By examining the biological activities of derivatives of this isomer, we can infer the potential therapeutic applications and structure-activity relationships (SAR) for the broader diazaspiro[4.5]decanone class. This comparison will also touch upon other relevant spirocyclic systems to provide a broader context for researchers in the field.

Physicochemical Properties of Diazaspiro[4.5]decane Scaffolds

The core 2,8-diazaspiro[4.5]decane structure possesses favorable physicochemical properties for drug design. The introduction of a lactam functionality and a Boc-protecting group in this compound and its isomers influences properties such as polarity, solubility, and hydrogen bonding capacity.

Property2,8-diazaspiro[4.5]decanetert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylatetert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Molecular Formula C₈H₁₆N₂C₁₃H₂₄N₂O₂C₁₃H₂₂N₂O₃
Molecular Weight 140.23 g/mol [1]240.34 g/mol [2]254.33 g/mol
LogP (calculated) 0.11.40.8
Topological Polar Surface Area (TPSA) 24.1 Ų[1]41.6 Ų[2]58.6 Ų
Hydrogen Bond Donors 211
Hydrogen Bond Acceptors 223

Performance Comparison of Diazaspiro[4.5]decanone Scaffolds in Kinase Inhibition

Recent studies have highlighted the potential of the 2,8-diazaspiro[4.5]decan-1-one scaffold in developing potent and selective kinase inhibitors. This isomeric core of the title compound has been successfully utilized to target key enzymes in inflammatory and cell death pathways.

Table 1: Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have been identified as potent inhibitors of RIPK1, a crucial mediator of necroptosis and inflammation.

Compound IDStructureTargetIC₅₀ (nM)
41 2,8-diazaspiro[4.5]decan-1-one derivative (structure not fully disclosed)RIPK192[1]
Table 2: Dual Inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)

The 2,8-diazaspiro[4.5]decan-1-one scaffold has also been employed to develop selective dual inhibitors of TYK2 and JAK1, key kinases in cytokine signaling pathways implicated in autoimmune diseases.

Compound IDStructureTargetIC₅₀ (nM)Selectivity vs JAK2
48 2,8-diazaspiro[4.5]decan-1-one derivative (structure not fully disclosed)TYK26>23-fold
JAK137

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of spirocyclic kinase inhibitors.

Synthesis of this compound

G cluster_0 Synthesis Pathway Start 1-Boc-4-piperidone Step1 Strecker Reaction (e.g., KCN, NH4Cl) Start->Step1 Intermediate1 Aminonitrile Intermediate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 α-Amino acid Step2->Intermediate2 Step3 Lactamization (e.g., heat or coupling agent) Intermediate2->Step3 Product This compound Step3->Product

Caption: Plausible synthetic route to the target compound.

General Procedure:

  • Strecker Reaction: 1-Boc-4-piperidone is reacted with a cyanide source (e.g., potassium cyanide) and an ammonia source (e.g., ammonium chloride) to form the corresponding α-aminonitrile.

  • Hydrolysis: The aminonitrile is then hydrolyzed, typically under acidic or basic conditions, to yield the corresponding α-amino acid.

  • Lactamization: The α-amino acid undergoes intramolecular cyclization to form the desired lactam, this compound. This step may be facilitated by heating or the use of a coupling agent.

Note: This is a generalized synthetic scheme and specific reaction conditions would require optimization.

In Vitro Kinase Inhibition Assay (RIPK1)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against RIPK1 kinase.

G cluster_0 RIPK1 Kinase Assay Workflow Start Prepare assay components: - RIPK1 enzyme - Substrate (e.g., MBP) - ATP - Test compound Step1 Pre-incubate RIPK1 with test compound Start->Step1 Step2 Initiate reaction with ATP and substrate Step1->Step2 Step3 Incubate at room temperature Step2->Step3 Step4 Stop reaction Step3->Step4 Step5 Detect signal (e.g., ADP-Glo™, radioactivity) Step4->Step5 End Calculate IC₅₀ Step5->End

Caption: General workflow for an in vitro RIPK1 kinase assay.

Detailed Steps:

  • Reagent Preparation: Prepare solutions of recombinant human RIPK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), ATP, and the test compound at various concentrations in an appropriate assay buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM Magnesium acetate).[3]

  • Compound Incubation: Add the test compound to the wells of a microplate, followed by the RIPK1 enzyme. Allow for a pre-incubation period to permit compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60-120 minutes).[3]

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding a solution containing EDTA or phosphoric acid).[3] The amount of product formed (ADP or phosphorylated substrate) is then quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a radiometric assay measuring the incorporation of ³³P-ATP into the substrate.[3]

  • Data Analysis: The results are used to generate a dose-response curve and calculate the IC₅₀ value for the test compound.

Cell-Based Assay for TYK2/JAK1 Signaling

This protocol describes a general method to assess the inhibitory effect of a compound on the TYK2/JAK1 signaling pathway in a cellular context.

G cluster_0 Cellular TYK2/JAK1 Signaling Assay Start Seed cells (e.g., HeLa, PBMCs) Step1 Pre-treat cells with test compound Start->Step1 Step2 Stimulate with cytokine (e.g., IFN-α) Step1->Step2 Step3 Lyse cells Step2->Step3 Step4 Detect phosphorylated STAT (e.g., Western Blot, Flow Cytometry) Step3->Step4 End Determine IC₅₀ Step4->End

Caption: Workflow for a cell-based TYK2/JAK1 signaling assay.

Detailed Steps:

  • Cell Culture and Plating: Culture a suitable cell line (e.g., HeLa cells or Peripheral Blood Mononuclear Cells) and seed them into a multi-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for a specific duration.

  • Cytokine Stimulation: Stimulate the cells with a cytokine that activates the TYK2/JAK1 pathway, such as interferon-alpha (IFN-α), to induce the phosphorylation of downstream STAT proteins.

  • Cell Lysis: After stimulation, lyse the cells to release the intracellular proteins.

  • Detection of Phospho-STAT: The level of phosphorylated STAT proteins (e.g., pSTAT1 or pSTAT3) is quantified using methods like Western blotting or flow cytometry with phospho-specific antibodies.

  • Data Analysis: The data is normalized to a control (e.g., total STAT or a housekeeping protein) and plotted against the compound concentration to determine the cellular IC₅₀ value.

Signaling Pathways

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been shown to be a valuable starting point for inhibitors of the RIPK1-mediated necroptosis pathway and the JAK-STAT signaling pathway.

G cluster_0 RIPK1-Mediated Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIPK1 RIPK1 TNFR1->RIPK1 RIPK3 RIPK3 RIPK1->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Inhibitor 2,8-diazaspiro[4.5]decan-1-one derivatives Inhibitor->RIPK1 G cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine (e.g., IFN-α) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 JAK1 JAK1 Receptor->JAK1 STAT STAT TYK2->STAT JAK1->STAT pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Inhibitor 2,8-diazaspiro[4.5]decan-1-one derivatives Inhibitor->TYK2 Inhibitor->JAK1

References

biological activity of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs based on the 2,8-diazaspiro[4.5]decan-1-one scaffold, a close structural relative of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. The focus is on two key therapeutic targets: Receptor-Interacting Protein Kinase 1 (RIPK1) and the Janus Kinase (JAK) family, specifically Tyrosine Kinase 2 (TYK2) and JAK1. Inhibition of these kinases is a promising strategy for the treatment of inflammatory diseases and necroptosis-related conditions.

I. Inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1)

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1, a key regulator of necroptosis and inflammation.[1] Structure-activity relationship (SAR) studies have revealed critical insights into the structural requirements for potent inhibition.

Quantitative Data Summary: RIPK1 Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of representative 2,8-diazaspiro[4.5]decan-1-one analogs against RIPK1.

Compound IDR1R2RIPK1 IC50 (nM)
Hit Compound (8) BenzylBenzoyl(Hit)
41 4-Fluorobenzyl5-Trifluoromethyl-pyridin-2-yl92

Table 1: In vitro inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one analogs against RIPK1. Data extracted from a study on novel RIPK1 inhibitors.[1]

The initial hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, led to the exploration and optimization of the 2,8-diazaspiro[4.5]decan-1-one scaffold.[1] Compound 41 emerged as a potent inhibitor with a significant anti-necroptotic effect in U937 cells.[1]

Experimental Protocols: RIPK1 Kinase Inhibition Assay

The inhibitory activity of the compounds against RIPK1 is typically determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle: This assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is proportional to the kinase activity.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute the RIPK1 enzyme and the substrate (e.g., Myelin Basic Protein, MBP) in the appropriate kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare an ATP solution at a concentration near the Km for RIPK1.

  • Kinase Reaction:

    • Add the test compound solution to the wells of a 96-well or 384-well plate.

    • Add the RIPK1 enzyme and substrate mixture to the wells.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway in Necroptosis cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination Complex_I Complex I (Pro-survival) RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation Necrosome Necrosome (Complex IIb) RIPK1->Necrosome NF_kB NF-κB Activation Complex_I->NF_kB Caspase8_inhibited Caspase-8 Inhibition Caspase8_inhibited->RIPK1 MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Pore formation Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Analogs Inhibitor->RIPK1 Inhibition

Caption: RIPK1 signaling pathway leading to necroptosis and its inhibition.

II. Dual Inhibition of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1)

Derivatives of the 2,8-diazaspiro[4.5]decan-1-one scaffold have also been developed as potent and selective dual inhibitors of TYK2 and JAK1.[2][3] These kinases are crucial components of the JAK-STAT signaling pathway, which is activated by numerous cytokines involved in inflammatory and autoimmune diseases.

Quantitative Data Summary: TYK2/JAK1 Inhibition

The table below presents the in vitro inhibitory activities (IC50) of a representative dual TYK2/JAK1 inhibitor with a 2,8-diazaspiro[4.5]decan-1-one core.

Compound IDR1R2TYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)
48 (Structure complex)(Structure complex)637>860

Table 2: In vitro inhibitory activity of a 2,8-diazaspiro[4.5]decan-1-one analog against TYK2, JAK1, and JAK2 kinases. Data extracted from a study on novel TYK2/JAK1 inhibitors.[2]

Compound 48 demonstrated excellent potency for both TYK2 and JAK1, with significant selectivity over JAK2, which is important for avoiding potential hematopoietic side effects.[2] This compound also showed potent anti-inflammatory effects in a mouse model of acute ulcerative colitis.[2]

Experimental Protocols: TYK2/JAK1 Kinase Inhibition Assay

A common method to determine the inhibitory potency against TYK2 and JAK1 is a luminescence-based biochemical kinase assay, such as the ADP-Glo™ Kinase Assay.

Principle: Similar to the RIPK1 assay, this method quantifies kinase activity by measuring ADP production.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in DMSO.

    • Dilute purified recombinant TYK2 and JAK1 enzymes and their respective peptide substrates in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare ATP solutions at concentrations close to the Km for each kinase.

  • Kinase Reaction:

    • Dispense the test compound dilutions into a multi-well assay plate.

    • Add the respective kinase (TYK2 or JAK1) and its substrate to the wells.

    • Initiate the reactions by adding the ATP solution.

    • Incubate the plate at room temperature for a defined time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the reactions and consume unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence with a microplate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 values by fitting the data to a dose-response curve.

Signaling Pathway

TYK2_JAK1_Signaling_Pathway TYK2/JAK1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cytokine Cytokine (e.g., IL-12, IL-23, Type I IFN) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK1 JAK1 Receptor->JAK1 Activation STAT STAT TYK2->STAT Phosphorylation JAK1->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Inhibitor 2,8-Diazaspiro[4.5]decan-1-one Analogs Inhibitor->TYK2 Inhibition Inhibitor->JAK1 Inhibition

Caption: TYK2/JAK1 signaling pathway and its inhibition by dual inhibitors.

III. Comparison and Conclusion

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a versatile platform for the development of potent and selective kinase inhibitors. While direct biological data for analogs of this compound remains to be published, the successful development of closely related analogs as RIPK1 and dual TYK2/JAK1 inhibitors highlights the therapeutic potential of this chemical class.

  • For RIPK1 inhibition , the focus has been on modifying the substituents at the N8 and N2 positions to achieve high potency.

  • For TYK2/JAK1 inhibition , complex modifications to the core structure have yielded dual inhibitors with excellent selectivity profiles.

Further exploration of the structure-activity relationships of this compound analogs, particularly with variations at positions other than the Boc-protected nitrogen, is warranted. Such studies could uncover novel inhibitors with improved pharmacological properties for the treatment of a range of inflammatory and cell death-related diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the evaluation of such future analogs.

References

A Comparative Guide to the Structural Validation of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural validation of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. It further contrasts its expected analytical data with that of structurally related alternatives, offering a framework for the unambiguous characterization of this and similar spirocyclic compounds.

Introduction

This compound (CAS 1158749-94-0) is a heterocyclic organic compound with a spirocyclic core, incorporating a lactam and a Boc-protected amine. Its structural complexity necessitates a multi-faceted analytical approach for unambiguous validation. This guide outlines the expected outcomes from key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—and compares these with potential isomeric and related structures to highlight the unique spectral features of the target molecule.

Comparative Analysis of Analytical Data

The structural elucidation of this compound relies on the interpretation of its unique spectral fingerprint. The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For comparative purposes, data for two alternative structures, tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, are also presented.

Table 1: Expected ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

ProtonsThis compound (Expected Chemical Shift, δ ppm)tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Expected Chemical Shift, δ ppm)tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (Expected Chemical Shift, δ ppm)
-C(CH₃)₃~1.47 (s, 9H)~1.46 (s, 9H)~1.46 (s, 9H)
Piperidine Ring CH₂~1.5-1.7 (m, 4H), ~3.2-3.6 (m, 4H)~1.5-1.7 (m, 4H), ~3.2-3.6 (m, 4H)~1.5-1.7 (m, 4H), ~2.8-3.0 (m, 4H)
Pyrrolidinone/Pyrrolidine Ring CH₂~1.8-2.0 (m, 2H), ~2.4-2.6 (t, 2H), ~3.3-3.5 (t, 2H)~1.9-2.1 (t, 2H), ~3.4-3.6 (t, 2H)~1.7-1.9 (m, 4H), ~2.9-3.1 (t, 2H)
-NH-~6.0-7.0 (br s, 1H)~6.0-7.0 (br s, 1H)~1.5-2.5 (br s, 1H)

Table 2: Expected ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon AtomThis compound (Expected Chemical Shift, δ ppm)tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Expected Chemical Shift, δ ppm)tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (Expected Chemical Shift, δ ppm)
-C (CH₃)₃~28.4~28.4~28.4
-C (CH₃)₃~80.0~79.8~79.5
Piperidine Ring CH₂~35-45~35-45~35-50
Pyrrolidinone/Pyrrolidine Ring CH₂~25-40~25-40~25-50
Spiro Carbon~60-70~60-70~55-65
C=O (Amide)~175.0~176.0-
C=O (Carbamate)~154.8~154.8~154.8

Table 3: Expected IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Expected Frequency)tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Expected Frequency)tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (Expected Frequency)
N-H Stretch (Amide)~3200 (broad)~3200 (broad)-
N-H Stretch (Amine)--~3300 (sharp)
C-H Stretch~2850-2980~2850-2980~2850-2980
C=O Stretch (Amide)~1680~1685-
C=O Stretch (Carbamate)~1690~1690~1690

Table 4: Expected Mass Spectrometry Data (ESI+)

IonThis compound (Expected m/z)tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate (Expected m/z)tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (Expected m/z)
[M+H]⁺255.17255.17241.19
[M+Na]⁺277.15277.15263.17
[M-C₄H₈+H]⁺ (loss of isobutylene)199.11199.11185.13
[M-Boc+H]⁺155.12155.12141.14

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical environment of all protons and carbons in the molecule, providing information on connectivity and stereochemistry.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy
  • Objective: To identify the presence of key functional groups, particularly the amide and carbamate carbonyl groups and the N-H bond.

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To determine the molecular weight of the compound and assess its purity.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

    • Filter the solution through a 0.22 µm syringe filter.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions (ESI Positive Mode):

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimized for the specific instrument.

  • Data Analysis: The total ion chromatogram (TIC) is examined for purity, and the mass spectrum of the main peak is analyzed to identify the molecular ion and common adducts.

Visualizations

Workflow for Structural Validation

The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel organic compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Chemical Synthesis Workup Reaction Workup Synthesis->Workup Purification Purification (e.g., Chromatography) Workup->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Purity Purity Assessment (e.g., HPLC) Purification->Purity Data_Interpretation Spectral Data Interpretation NMR->Data_Interpretation IR->Data_Interpretation MS->Data_Interpretation Purity->Data_Interpretation Structure_Confirmation Structure Confirmation Data_Interpretation->Structure_Confirmation Final_Report Validated Structure Structure_Confirmation->Final_Report

Caption: Workflow for Synthesis and Structural Validation.

Logical Relationship of Analytical Techniques

This diagram shows how different analytical techniques provide complementary information to build a complete picture of the molecule's structure.

G cluster_info cluster_tech Target This compound Connectivity Atom Connectivity (C-H Framework) Functional_Groups Functional Groups (C=O, N-H) Molecular_Weight Molecular Weight & Formula Purity Sample Purity NMR NMR NMR->Connectivity IR IR IR->Functional_Groups MS Mass Spec MS->Molecular_Weight HPLC HPLC HPLC->Purity

Caption: Complementary Nature of Analytical Techniques.

Spectroscopic Data Comparison: Isomers of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Spectroscopic Signatures of Key Isomers of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate.

This guide provides a detailed comparison of available spectroscopic data for positional isomers of this compound, a scaffold of interest in medicinal chemistry. Due to the limited availability of comprehensive experimental data in the public domain, this comparison incorporates predicted mass spectrometry data for the target isomers and experimental nuclear magnetic resonance (NMR) data for a structurally related analogue. This guide is intended to serve as a reference for the identification and characterization of these and similar spirocyclic systems.

Data Presentation: A Comparative Overview

The following tables summarize the available spectroscopic data for key isomers. It is important to note that the mass spectrometry data is predicted and the NMR data is for a related isomer, tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate.

Table 1: Predicted Mass Spectrometry Data

IsomerMolecular FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M+Na]⁺ (m/z)
This compoundC₁₃H₂₂N₂O₃254.1630255.1703277.1523
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateC₁₃H₂₂N₂O₃254.1630255.1703277.1523
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateC₁₃H₂₂N₂O₃254.1630255.1703277.1523

Table 2: Experimental ¹H NMR Data for a Related Isomer: tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
3.46 - 3.17m4H-CH₂-N(Boc)-CH₂-
2.34 - 2.25m4H-CH₂-C(=O)-CH₂-
1.79br t, J=7.2 Hz6HSpirocyclic CH₂
1.40s9H-C(CH₃)₃

Note: Data obtained from a patent describing the preparation of tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. The assignments are inferred based on the structure.

Table 3: Infrared (IR) Spectroscopy - General Expected Absorptions

Functional GroupExpected Wavenumber (cm⁻¹)
N-H (amide)3500-3200 (stretch)
C-H (alkane)3000-2850 (stretch)
C=O (amide)1680-1630 (stretch)
C=O (carbamate)1740-1690 (stretch)
C-N1250-1020 (stretch)

Note: This table provides general expected ranges for the key functional groups present in the isomers. Specific values will vary based on the molecular environment.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) than for ¹H NMR.

  • Instrumentation: Utilize a spectrometer with a carbon-observe probe.

  • Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar to ¹H NMR, the FID is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. A background spectrum of the clean ATR crystal is typically collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI)-MS:

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. A high voltage is applied to the tip of the infusion needle, generating charged droplets. The solvent evaporates, leading to the formation of gas-phase ions. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Processing: The detector records the abundance of each ion, and the data is presented as a mass spectrum.

Visualization of Spectroscopic Data Comparison Workflow

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers of this compound cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Isomer1 2-oxo Isomer NMR NMR (¹H, ¹³C) Isomer1->NMR IR IR Isomer1->IR MS Mass Spec Isomer1->MS Isomer2 1-oxo Isomer Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 3-oxo Isomer Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts Coupling Constants Number of Signals NMR->NMR_Data IR_Data Characteristic Absorptions (C=O, N-H, C-N) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Structural Elucidation & Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

A Comparative Guide to tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of three-dimensional scaffolds is a cornerstone of modern medicinal chemistry, aiming to enhance compound properties such as solubility, metabolic stability, and binding affinity. Spirocyclic systems, in particular, have gained significant traction as valuable building blocks. This guide provides a comparative overview of tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a key synthetic intermediate, and its alternatives.

Introduction to Spirocyclic Scaffolds in Drug Discovery

Spirocyclic scaffolds are characterized by a single atom being common to two rings. This structural feature imparts a rigid, three-dimensional geometry that can improve the pharmacological profile of drug candidates. The move away from flat, aromatic structures towards more complex, sp3-rich molecules is a key trend in drug discovery, and spirocycles are at the forefront of this shift. The advantages of incorporating spirocyclic motifs include potentially increased aqueous solubility and metabolic stability.

This compound is a bifunctional building block that offers a rigid scaffold with two points for chemical diversification. The Boc-protected nitrogen allows for controlled, sequential reactions, while the lactam functionality can be further modified or used to orient substituents in a defined spatial arrangement. This makes it a valuable intermediate in the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where the linker architecture is crucial for activity.

Physicochemical Properties: A Comparative Overview

A comparison of the physicochemical properties of this compound and its isomers, as well as the parent non-oxo scaffold, reveals subtle but potentially significant differences that can influence their application in synthesis and the properties of the final compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)Reference
This compoundC₁₃H₂₂N₂O₃254.330.958.6[1]
tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateC₁₃H₂₂N₂O₃254.330.858.6[2]
tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylateC₁₃H₂₂N₂O₃254.330.758.6[3]
tert-Butyl 2,8-diazaspiro[4.5]decane-8-carboxylate (Parent Scaffold)C₁₃H₂₄N₂O₂240.341.441.5[4]

Experimental Protocols: Synthesis of Spirocyclic Building Blocks

Representative Synthesis of this compound

This synthesis can be envisioned as a multi-step process starting from a suitable piperidone derivative.

Step 1: Synthesis of a Protected Spirocyclic Diamine Intermediate

A common route to the 1,8-diazaspiro[4.5]decane core involves the cyclization of a piperidone derivative. For instance, a method similar to the synthesis of the parent scaffold, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, could be employed, which involves the reaction of 1,5-dibromopentane with a protected amine. An alternative approach involves a multi-step synthesis starting from 1,4-dioxaspiro[4.5]decan-8-one to construct the second nitrogen-containing ring.

Step 2: Selective Protection and Functionalization

Once the core spirocyclic diamine is formed, selective protection of one of the amino groups is crucial for controlled elaboration. The use of a Boc protecting group is common.

Step 3: Lactam Formation

The introduction of the oxo functionality at the 2-position to form the lactam can be achieved through various methods, such as the oxidation of the corresponding cyclic amine or the cyclization of an amino acid precursor.

General Protocol for Mono-Boc Protection of a Diamine

The following is a general and efficient one-pot protocol for the selective mono-Boc protection of diamines, which is a key step in the synthesis of the target compound and its analogues.

  • The diamine is treated with one equivalent of an acid (e.g., HCl generated in situ from trimethylsilyl chloride or thionyl chloride in methanol) at 0 °C to form the mono-salt.

  • The reaction mixture is then allowed to warm to room temperature.

  • One equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., methanol) is added.

  • The reaction is stirred for a specified time (typically 1-2 hours) at room temperature.

  • The reaction is worked up by dilution with water, washing with a non-polar organic solvent (e.g., diethyl ether) to remove any di-Boc-protected by-product, followed by basification of the aqueous layer and extraction of the mono-Boc-protected product with a polar organic solvent (e.g., dichloromethane).

Comparative Performance and Applications

The choice of a specific spirocyclic building block depends on the desired properties of the final molecule. The position of the oxo group in the diazaspiro[4.5]decane system can influence the vectoral projection of substituents and the overall shape and polarity of the molecule.

  • This compound provides a scaffold where the lactam is part of the five-membered ring. This can influence the conformational flexibility and the presentation of substituents attached to the piperidine ring.

  • Alternative Scaffolds : Other spirocyclic systems, such as those based on spiro[3.3]heptane or other diazaspiroalkanes, offer different spatial arrangements of functional groups. For example, spiro[3.3]heptane-based diamines provide a more rigid and compact core. The choice between these scaffolds will depend on the specific requirements of the molecular design.

A key application for these building blocks is in the synthesis of PROTACs . The linker connecting the target-binding and E3 ligase-binding moieties is critical for the efficacy of a PROTAC. Spirocyclic linkers can provide conformational rigidity, which can pre-organize the PROTAC into a productive conformation for ternary complex formation, potentially leading to improved degradation efficiency. The bifunctional nature of this compound allows for its incorporation into a PROTAC linker, with one nitrogen serving as an attachment point for the linker chain and the other potentially functionalized to modulate properties or interact with the biological target.

Visualizing Synthetic and Logical Pathways

To better understand the synthesis and application of these spirocyclic building blocks, the following diagrams illustrate key concepts.

G cluster_synthesis Generalized Synthetic Pathway Start Piperidone Derivative Step1 Ring Formation Start->Step1 Intermediate1 Spirocyclic Diamine Step1->Intermediate1 Step2 Selective Boc Protection Intermediate1->Step2 Intermediate2 Mono-Boc Protected Diamine Step2->Intermediate2 Step3 Lactam Formation Intermediate2->Step3 Product tert-Butyl 2-oxo-1,8- diazaspiro[4.5]decane-8-carboxylate Step3->Product G cluster_comparison Comparative Workflow for Spirocyclic Building Blocks cluster_properties Property Evaluation Scaffold_A tert-Butyl 2-oxo-1,8- diazaspiro[4.5]decane-8-carboxylate Physicochem Physicochemical Properties (Solubility, LogP) Scaffold_A->Physicochem Synthetic Synthetic Accessibility (Yield, Purity) Scaffold_A->Synthetic Structural Structural Features (Rigidity, Vectoral Display) Scaffold_A->Structural Scaffold_B Alternative Spirocyclic Scaffold (e.g., spiro[3.3]heptane diamine) Scaffold_B->Physicochem Scaffold_B->Synthetic Scaffold_B->Structural Application Application-Specific Performance (e.g., PROTAC efficacy) Physicochem->Application Synthetic->Application Structural->Application Decision Optimal Scaffold Selection Application->Decision G cluster_advantages Advantages of Spirocyclic Scaffolds in Drug Design Spirocycle Spirocyclic Scaffold (e.g., diazaspiro[4.5]decane) 3D_Shape Increased sp3 Character & 3D Shape Spirocycle->3D_Shape Novel_Space Access to Novel Chemical Space Spirocycle->Novel_Space Improved_Sol Improved Solubility 3D_Shape->Improved_Sol Met_Stab Enhanced Metabolic Stability 3D_Shape->Met_Stab Lead_Opt Lead Optimization Improved_Sol->Lead_Opt Met_Stab->Lead_Opt New_Leads Novel Lead Discovery Novel_Space->New_Leads

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategy

The spirocyclic lactam, tert-butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutics. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest. This guide provides a detailed comparison of two distinct synthetic routes to this compound, evaluating them on key metrics including yield, cost of starting materials, and reaction conditions.

Executive Summary

This guide details two synthetic pathways to this compound.

  • Route 1: The Four-Step Pathway from a Spirocyclic Ketone. This route commences with the readily available 1,4-dioxaspiro[4.5]decan-8-one and proceeds through four sequential steps to afford the target molecule.[1]

  • Route 2: A Convergent Approach via a Spirocyclic Lactam Core. This strategy involves the initial synthesis of the core spiro-lactam, 2,8-diazaspiro[4.5]decan-1-one, followed by N-Boc protection to yield the final product.

The following sections provide a detailed breakdown of each route, including experimental protocols, cost analysis of starting materials, and a comparative summary to aid in the selection of the most appropriate synthetic strategy based on laboratory scale, budget, and time constraints.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Four-Step PathwayRoute 2: Convergent Approach
Starting Materials 1,4-Dioxaspiro[4.5]decan-8-one, p-Toluenesulfonylmethyl isocyanide, 1-Bromo-2-chloroethane, Di-tert-butyl dicarbonateN-Benzyl-4-piperidone, Ethyl 2-cyanoacetate, Di-tert-butyl dicarbonate
Overall Yield ~30-40% (calculated from individual step yields)Not explicitly reported, estimated based on similar reactions.
Number of Steps 43
Key Intermediates 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate2-Cyano-2-(1-benzylpiperidin-4-ylidene)acetate, 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one, 2,8-Diazaspiro[4.5]decan-1-one
Reagents of Note Potassium tert-butoxide, Lithium diisopropylamide, Raney Nickel, Pyridinium p-toluenesulfonateSodium ethoxide, Raney Nickel, Di-tert-butyl dicarbonate
Purification Methods Column chromatography, RecrystallizationColumn chromatography, Filtration

Cost-Benefit Analysis of Starting Materials

The following table provides an estimated cost comparison for the key starting materials of each route. Prices are based on currently available catalog listings from various suppliers and are subject to change. The costs are normalized to a per-gram or per-milliliter basis for comparison.

ReagentSupplier Example(s)Estimated Price (USD)Route
1,4-Dioxaspiro[4.5]decan-8-oneChemicalBook, Thermo Scientific~$0.60 - $2.40 / g1
p-Toluenesulfonylmethyl isocyanideThermo Scientific, Chem-Impex~$9.70 - $13.94 / g1
1-Bromo-2-chloroethaneThermo Scientific, TCI~$0.41 - $0.44 / mL1
Di-tert-butyl dicarbonateTCI, Sigma-Aldrich~$0.37 - $2.74 / g1 & 2
N-Benzyl-4-piperidoneThermo Scientific, ChemicalBook~$1.09 - $2.91 / g2
Ethyl 2-cyanoacetateThermo Scientific, Sigma-Aldrich~$0.08 - $0.26 / g2
Sodium ethoxideThermo Scientific, ChemicalBook~$0.36 - $0.67 / g2
Raney NickelAgnitio Pharma, Spectrum Chemical~$10.50 - $21.41 / g (50% slurry in water)1 & 2
Lithium diisopropylamideChemicalBook, Sigma-Aldrich~$3.50 - $9.23 / g1
Pyridinium p-toluenesulfonateChem-Impex, TCI~$0.28 - $0.68 / g1

Mandatory Visualizations: Reaction Pathways

Route_1 A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->B TosMIC, KOtBu C 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile B->C LDA, 1-bromo-2-chloroethane D tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate C->D Raney Ni, H2, (Boc)2O E This compound D->E PPTS, Acetone/H2O Route_2 A N-Benzyl-4-piperidone B Ethyl 2-cyano-2-(1-benzylpiperidin-4-ylidene)acetate A->B Ethyl 2-cyanoacetate, NaOEt C 8-Benzyl-2,8-diazaspiro[4.5]decan-1-one B->C H2, Raney Ni D 2,8-Diazaspiro[4.5]decan-1-one C->D Debenzylation E This compound D->E (Boc)2O

References

comparing the reactivity of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate with similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, a key intermediate in medicinal chemistry. Due to the limited availability of direct comparative studies, this guide draws upon reactivity data from structurally analogous compounds, including N-Boc-protected piperidines and other spirocyclic lactams. The information herein is intended to provide a predictive framework for researchers designing synthetic routes involving this versatile scaffold.

Introduction to the Core Scaffold

This compound possesses two distinct nitrogen centers with differing reactivity profiles. The secondary amine within the lactam ring (N-1) is generally less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. The other nitrogen (N-8) is protected by a tert-butoxycarbonyl (Boc) group, which modulates its reactivity and can be removed under acidic conditions to allow for further functionalization. The spirocyclic nature of the scaffold introduces significant steric hindrance around the nitrogen atoms, which can influence reaction rates and yields compared to simpler, non-spirocyclic analogues.

Comparative Reactivity Analysis

The reactivity of the N-1 position in this compound is benchmarked against two comparable scaffolds: N-Boc-piperidine and a non-spirocyclic N-Boc protected lactam. The following table summarizes the expected relative reactivity in key synthetic transformations.

Reaction TypeTarget Compound: this compoundComparative Compound A: N-Boc-piperidineComparative Compound B: N-Boc-2-piperidone
N-Alkylation ModerateHighLow to Moderate
N-Arylation (Buchwald-Hartwig) Moderate to LowHighLow
Amide Bond Formation ModerateHighLow

Note: The reactivity scale (Low, Moderate, High) is a qualitative assessment based on general principles of organic chemistry and data from analogous systems. Steric hindrance from the spirocyclic core and the electronic effect of the lactam carbonyl are the primary factors influencing the reactivity of the target compound.

Experimental Protocols

Detailed experimental protocols for key transformations are provided below. These are generalized procedures and may require optimization for specific substrates.

N-Alkylation (General Protocol)
  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) is added a base (e.g., K₂CO₃, Cs₂CO₃, 1.5-2.0 eq.).

  • Reagent Addition: The alkylating agent (e.g., alkyl halide, 1.1-1.5 eq.) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, and the progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

N-Arylation via Buchwald-Hartwig Amination (General Protocol)
  • Catalyst Preparation: In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃, NaOtBu, 1.5-2.0 eq.).

  • Reagent Addition: this compound (1.0 eq.), the aryl halide (1.1 eq.), and an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) are added.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Amide Bond Formation (General Protocol)
  • Acid Activation: To a solution of the carboxylic acid (1.1 eq.) in an aprotic solvent (e.g., DCM, DMF) at 0 °C, a coupling agent (e.g., HATU, HBTU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.) are added. The mixture is stirred for 15-30 minutes to form the active ester.

  • Amine Addition: A solution of this compound (1.0 eq.) in the same solvent is added to the activated carboxylic acid mixture.

  • Reaction Conditions: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general workflows for the functionalization of the this compound scaffold.

N_Alkylation_Workflow start This compound reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., DMF) start->reagents 1. Add reagents product N-Alkylated Product reagents->product 2. Reaction (RT to 80°C)

Caption: General workflow for the N-alkylation of the spirocyclic lactam.

Buchwald_Hartwig_Workflow start This compound catalyst_system Pd Catalyst Phosphine Ligand Base (e.g., Cs₂CO₃) start->catalyst_system 1. Mix with catalyst system aryl_halide Aryl Halide (Ar-X) catalyst_system->aryl_halide 2. Add aryl halide product N-Arylated Product aryl_halide->product 3. Heat (80-110°C)

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation.

Amide_Coupling_Workflow carboxylic_acid Carboxylic Acid (R-COOH) coupling_reagent Coupling Agent (e.g., HATU) Base (e.g., DIPEA) carboxylic_acid->coupling_reagent 1. Activation active_ester Activated Ester Intermediate coupling_reagent->active_ester spiro_lactam This compound active_ester->spiro_lactam 2. Coupling amide_product N-Acylated Product spiro_lactam->amide_product

Caption: Stepwise process for amide bond formation.

Conclusion

This compound presents a moderately reactive secondary amine at the N-1 position, suitable for a range of functionalization reactions. Its reactivity is tempered by the electronic influence of the lactam carbonyl and significant steric hindrance imparted by the spirocyclic framework. While less reactive than simpler secondary amines like N-Boc-piperidine, it offers a valuable and rigid 3D scaffold for the synthesis of complex molecules in drug discovery programs. The provided protocols serve as a starting point for the development of specific synthetic methodologies.

Safety Operating Guide

Personal protective equipment for handling tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate. The following information is synthesized from the SDS of closely related compounds, including tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate and its hemioxalate salt. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

This guide provides essential safety protocols and logistical information for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Based on the hazard profile of similar compounds, which are known to cause skin, eye, and respiratory irritation, the following personal protective equipment is recommended.[1][2][3]

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]
Body Protection Laboratory coat.

Operational and Disposal Plans

Handling Protocol:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Spill Management: In case of a spill, avoid dust formation.[4] Sweep up the solid material, place it in a suitable, closed container for disposal, and ventilate the area.

Disposal Plan:

  • Waste Characterization: Unused product and contaminated materials should be treated as hazardous waste.

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[4] One recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[4]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) prep_setup Set up in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon spill_evac Evacuate Area handle_exp->spill_evac cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff spill_control Control Spill (Avoid Dust) spill_evac->spill_control spill_collect Collect Spill Material spill_control->spill_collect spill_dispose Dispose as Hazardous Waste spill_collect->spill_dispose

Caption: Workflow for safe handling and disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.